Pazopanib-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23N7O2S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3+1D3 |
InChI Key |
CUIHSIWYWATEQL-LBDFIVMYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C1=CC2=NN(C(=C2C=C1)C)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Pazopanib-13C,d3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Role in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and isotopic labeling pattern of Pazopanib-13C,d3, a critical tool in pharmacokinetic and metabolic studies of the potent tyrosine kinase inhibitor, Pazopanib. This document details its molecular architecture, the precise location of its isotopic labels, and its mechanism of action within key signaling pathways.
Chemical Structure and Isotopic Labeling
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its isotopically labeled analog, this compound, serves as an internal standard in quantitative bioanalytical assays. The chemical name for Pazopanib is 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide.
The isotopic labeling in this compound is specifically introduced in the N-methyl group attached to the amino linker between the pyrimidine and the indazole rings. This involves the incorporation of one Carbon-13 (¹³C) atom and three deuterium (²H or d3) atoms.
Isotopic Labeling Pattern:
The precise location of the isotopic labels is on the methyl group attached to the nitrogen atom which is, in turn, bonded to the C4 position of the pyrimidine ring. The synonym for this compound hydrochloride, 5-[(4-{(2,3-Dimethyl-2H-indazol-6-yl)[(¹³C,²H₃ )methyl]amino}-2-pyrimidinyl)amino]-2-methylbenzenesulfonamide hydrochloride, explicitly confirms this labeling pattern.[3][4] This specific placement is crucial for mass spectrometry-based quantification, as it introduces a known mass shift without significantly altering the compound's chemical properties.
Molecular Details:
| Property | Value |
| Chemical Formula (Pazopanib) | C₂₁H₂₃N₇O₂S[5] |
| Molecular Weight (Pazopanib) | 437.52 g/mol |
| Chemical Formula (this compound HCl) | C₂₀¹³CH₂₀D₃N₇O₂S·HCl[4] |
| Molecular Weight (this compound HCl) | 478.01 g/mol [3] |
Quantitative Data: In Vitro Kinase Inhibitory Activity of Pazopanib
Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Pazopanib against various key kinases, demonstrating its multi-targeted nature.
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 10[3][6] |
| VEGFR2 | 30[3][6] |
| VEGFR3 | 47[3][6] |
| PDGFRα | 71[7] |
| PDGFRβ | 84[3][6] |
| c-Kit | 74[3][6] |
| FGFR1 | 140[3][6] |
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 1)
This intermediate can be synthesized by reacting 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate.
Step 2: N-methylation with Isotopically Labeled Methyl Iodide
Intermediate 1 is then N-methylated using isotopically labeled methyl iodide (¹³C,d₃ -I).
-
Reaction: To a solution of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in a suitable aprotic solvent (e.g., dimethylformamide), a base such as potassium carbonate is added. The mixture is stirred, and then ¹³C,d₃ -methyl iodide is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Coupling with 5-amino-2-methylbenzenesulfonamide
The resulting isotopically labeled intermediate, N-(2-chloropyrimidin-4-yl)-N-(¹³C,d₃ -methyl)-2,3-dimethyl-2H-indazol-6-amine, is then coupled with 5-amino-2-methylbenzenesulfonamide.
-
Reaction: The labeled intermediate and 5-amino-2-methylbenzenesulfonamide are dissolved in a suitable solvent such as isopropanol or N,N-dimethylformamide. A catalytic amount of acid (e.g., concentrated hydrochloric acid) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or LC-MS.
Step 4: Purification
Upon completion of the reaction, the mixture is cooled, and the product, this compound hydrochloride, precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or ether), and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.
Signaling Pathway Inhibition by Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[1][2] The following diagram illustrates a simplified representation of the VEGFR signaling pathway and the point of inhibition by Pazopanib.
References
An In-depth Technical Guide to Stable Isotope Dilution Assays with Pazopanib-¹³C,d₃
This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of Pazopanib in biological matrices using a stable isotope dilution assay with Pazopanib-¹³C,d₃ as an internal standard. This document is intended for researchers, scientists, and drug development professionals actively involved in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies of Pazopanib.
Introduction to Pazopanib and the Importance of Quantitative Analysis
Pazopanib is a potent multi-tyrosine kinase inhibitor (TKI) used in the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS)[1][2]. It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit)[1][3]. By inhibiting these receptors, Pazopanib effectively blocks tumor growth and angiogenesis[4].
The pharmacokinetics of Pazopanib are known to be complex, exhibiting significant inter- and intra-patient variability[2][5]. Studies have established a strong correlation between Pazopanib plasma concentrations and clinical outcomes, with a trough concentration of ≥20.5 µg/mL associated with improved efficacy[6][7]. Therefore, accurate and precise quantification of Pazopanib in biological samples is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity.
Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This approach utilizes a stable isotope-labeled (SIL) internal standard, such as Pazopanib-¹³C,d₃, which is chemically identical to the analyte but has a different mass. The SIL internal standard allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.
Pazopanib Signaling Pathway
Pazopanib exerts its anti-cancer effects by inhibiting the phosphorylation of several key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. A simplified representation of the signaling pathway targeted by Pazopanib is depicted below.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Pazopanib from various studies and typical validation parameters for a stable isotope dilution LC-MS/MS assay.
Table 1: Pharmacokinetic Parameters of Pazopanib
| Parameter | Value | Reference |
| Bioavailability | 14-39% | [3] |
| Time to Peak Concentration (Tmax) | 2-8 hours | [3] |
| Apparent Volume of Distribution | ~12 L | |
| Protein Binding | >99% | [8] |
| Metabolism | Primarily via CYP3A4, minorly by CYP1A2 and CYP2C8 | [3][9] |
| Elimination Half-life | ~30.9 hours | |
| Target Trough Concentration | ≥20.5 µg/mL | [6][7] |
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1.00 - 50.0 µg/mL | [4] |
| Correlation Coefficient (r²) | >0.99 | [10] |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL | [4] |
| Intra-day Precision (%CV) | < 6.8% | [10] |
| Inter-day Precision (%CV) | < 6.8% | [10] |
| Accuracy (%Bias) | Within ±15% | [11] |
| Recovery | 96.7% - 98.2% | [10] |
Experimental Protocols
A detailed methodology for the quantification of Pazopanib in human plasma using Pazopanib-¹³C,d₃ as an internal standard is provided below. This protocol is based on established and validated LC-MS/MS methods[4][11].
Materials and Reagents
-
Pazopanib reference standard
-
Pazopanib-¹³C,d₃ internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Ultrapure water
-
Control human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a turbo ion spray interface
-
Analytical column (e.g., C18 column)
Preparation of Stock Solutions, Calibrators, and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of Pazopanib and Pazopanib-¹³C,d₃ in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to appropriate concentrations for spiking into plasma.
-
Calibrators and Quality Control (QC) Samples: Prepare calibrators and QC samples by spiking control human plasma with the Pazopanib working solutions to achieve a desired concentration range (e.g., 1.00 to 50.0 µg/mL)[4].
Sample Preparation
The protein precipitation method is a common and efficient technique for extracting Pazopanib from plasma samples[4][11].
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Dilute the supernatant with an appropriate buffer (e.g., 10 mmol/L ammonium hydroxide) before injection into the LC-MS/MS system[11].
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of aqueous and organic phases (e.g., ammonium hydroxide in water and methanol) is typically used[11].
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
Data Analysis and Quantification
The concentration of Pazopanib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Pazopanib in the test samples is then interpolated from this calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for a stable isotope dilution assay and the logical relationship of the components.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC [mdpi.com]
- 6. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to therapeutic drug monitoring (TDM) of pazopanib
This guide provides an in-depth overview of the core principles and practical applications of Therapeutic Drug Monitoring (TDM) for the multi-targeted tyrosine kinase inhibitor, pazopanib. It is intended for researchers, scientists, and drug development professionals.
Introduction to Pazopanib and the Rationale for TDM
Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit). It is approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS).
The clinical utility of pazopanib is often hampered by significant inter-individual pharmacokinetic variability, leading to unpredictable drug exposure. This variability can result in sub-therapeutic concentrations, diminishing efficacy, or excessive drug levels, increasing the risk of adverse effects. A clear relationship between pazopanib exposure and both clinical response and toxicity has been established, providing a strong rationale for the implementation of TDM in clinical practice. The goal of pazopanib TDM is to individualize dosing to maintain drug concentrations within a proven therapeutic window, thereby optimizing treatment outcomes.
Pazopanib's Mechanism of Action and Signaling Pathway
Pazopanib exerts its anti-cancer effects by inhibiting the phosphorylation of key tyrosine kinases involved in tumor angiogenesis and proliferation. By blocking VEGFR, it inhibits the formation of new blood vessels that tumors need to grow. Inhibition of PDGFR and c-Kit further contributes to its anti-tumor activity by affecting pericyte recruitment and directly targeting tumor cell proliferation in certain cancer types.
Pharmacokinetics and Exposure-Response Relationship
Pazopanib exhibits several pharmacokinetic characteristics that contribute to its variability, including pH-dependent absorption and significant metabolism by cytochrome P450 3A4 (CYP3A4).
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters of pazopanib.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 2 - 4 hours | |
| Half-life (t1/2) | ~31 hours | |
| Apparent Clearance (CL/F) | 11.8 - 21.4 L/h | |
| Apparent Volume of Distribution (Vd/F) | 188 - 373 L | |
| Protein Binding | >99% | |
| Metabolism | Primarily CYP3A4 |
Therapeutic Window
A therapeutic window for pazopanib has been proposed based on trough concentrations (Cmin) measured at steady state.
| Concentration Range | Associated Outcome | Reference |
| < 20.5 mg/L | Increased risk of disease progression | |
| > 45 mg/L | Increased risk of hypertension (Grade 3) |
TDM Workflow
A systematic approach to TDM is crucial for effective dose optimization. The workflow involves sample collection at the appropriate time, accurate bioanalysis, and clinical interpretation of the results to guide dose adjustments.
Experimental Protocol: Pazopanib Quantification by LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying pazopanib in plasma due to its high sensitivity and specificity.
Materials and Reagents
-
Pazopanib analytical standard
-
Pazopanib-d4 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is commonly employed for sample preparation.
-
Aliquoting: Aliquot 50 µL of patient plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., pazopanib-d4 in methanol).
-
Protein Precipitation: Add 150 µL of cold acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions
The following table provides typical LC-MS/MS parameters for pazopanib analysis.
| Parameter | Condition |
| LC System | Standard HPLC or UPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A typical gradient starts with high aqueous phase, ramps up to high organic phase to elute the analyte, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pazopanib: m/z 438.2 → 357.2; Pazopanib-d4: m/z 442.2 → 361.2 |
Conclusion
Therapeutic drug monitoring of pazopanib is a valuable strategy to manage the high inter-patient pharmacokinetic variability associated with this drug. By maintaining plasma concentrations within the established therapeutic window, clinicians can potentially enhance efficacy while minimizing toxicity. The implementation of robust and validated bioanalytical methods, such as LC-MS/MS, is fundamental to the success of a TDM program for pazopanib. Further research and clinical validation will continue to refine the application of TDM in optimizing pazopanib therapy for patients with RCC and STS.
An In-Depth Technical Guide on the Core Physical and Chemical Properties of Pazopanib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Pazopanib-13C,d3, an isotopically labeled version of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological and experimental workflows.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled analog of Pazopanib, where one carbon atom is replaced by its 13C isotope and three hydrogen atoms are replaced by deuterium (d3). This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1]
| Property | Value | References |
| Chemical Name | 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl-13C,d3)amino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide | [2] |
| Molecular Formula | C2013CH20D3N7O2S | [2] |
| Molecular Weight | 441.53 g/mol | |
| CAS Number | 1261734-88-6 (free base) | |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in DMSO and Methanol. | |
| Storage | Store at -20°C. Hygroscopic. | |
| Isotopic Purity | >95% |
Hydrochloride Salt:
| Property | Value | References |
| Chemical Name | 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl-13C,d3)amino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide hydrochloride | [2] |
| Molecular Formula | C2013CH21D3ClN7O2S | [2] |
| Molecular Weight | 477.99 g/mol | [2] |
| CAS Number | 1261398-44-0 | [2] |
Biological Activity and Signaling Pathways
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor that disrupts key signaling pathways involved in tumor growth and angiogenesis.[3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[4] By inhibiting these receptors, Pazopanib blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and angiogenesis.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the known synthesis routes for Pazopanib, a plausible approach would involve the use of isotopically labeled starting materials.[5][6][7] The key step would be the introduction of the 13C-labeled and deuterated methyl group.
General Synthetic Strategy:
The synthesis of Pazopanib generally involves the coupling of two key intermediates: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide.[8][9] To introduce the isotopic label, one would need to perform a methylation step on a precursor to one of these intermediates using a labeled methylating agent, such as 13CD3I (methyl-13C,d3 iodide).
A potential route involves the methylation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine using 13CD3I in the presence of a base like potassium carbonate.[8] The resulting isotopically labeled intermediate would then be coupled with 5-amino-2-methylbenzenesulfonamide to yield this compound.
Characterization of this compound
Following synthesis, purification by a method such as reversed-phase high-performance liquid chromatography (RP-HPLC) is necessary.[10] The identity and purity of the final product must be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To confirm the overall structure of the molecule and the absence of proton signals corresponding to the deuterated methyl group. The spectrum of unlabeled Pazopanib is available for comparison.[11]
-
13C NMR: To confirm the presence and position of the 13C-labeled carbon.[3]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the isotopically labeled compound, which will be higher than that of the unlabeled Pazopanib due to the presence of 13C and deuterium.[3]
Pharmacokinetic Study using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Pazopanib in biological matrices like plasma due to its similar chemical and physical properties to the analyte, but with a distinct mass.[12][13][14]
Sample Preparation (Protein Precipitation): [12][13]
-
To 100 µL of a plasma sample, add 200 µL of a methanolic solution containing this compound at a known concentration (e.g., 0.1 µg/mL).[14]
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis: [12][13][15]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.[12][15]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium hydroxide or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[12][15]
-
Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[15]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[15]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Pazopanib and this compound.
-
Quantification: The concentration of Pazopanib in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of Pazopanib using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US9150547B2 - Process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Pazopanib(444731-52-6) 1H NMR [m.chemicalbook.com]
- 12. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. payeshdarou.ir [payeshdarou.ir]
Pazopanib-13C,d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Pazopanib-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the anti-cancer drug Pazopanib. The use of a SIL-IS is the gold standard in pharmacokinetic and therapeutic drug monitoring studies, offering unparalleled accuracy and precision.[1][2]
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism behind the use of this compound is isotope dilution mass spectrometry. A known, fixed concentration of the SIL-IS is added to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation.[3]
This compound is chemically identical to Pazopanib, but it is heavier due to the incorporation of stable isotopes (one Carbon-13 and three Deuterium atoms).[4][5] This mass difference allows a mass spectrometer to differentiate between the analyte (Pazopanib) and the internal standard.[4] Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same variations during sample processing, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume variability.[][7]
By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification.[2]
Physicochemical Properties of Pazopanib and its SIL-IS
The efficacy of this compound as an internal standard is rooted in its near-identical properties to the parent drug, with the exception of its mass.
| Property | Pazopanib | This compound | Rationale for an Effective IS |
| Chemical Formula | C21H23N7O2S | C20¹³CH20D3N7O2S | Identical elemental composition ensures similar chemical behavior. |
| Monoisotopic Mass | 437.1634 g/mol | 441.1853 g/mol | A mass difference of at least 3 Da is ideal to prevent isotopic crosstalk.[8] |
| Polarity & pKa | Identical | Identical | Ensures co-elution in liquid chromatography and similar extraction recovery. |
| Ionization Efficiency | Identical | Identical | Both compounds will be ionized to the same extent in the mass spectrometer source.[] |
Experimental Workflow for Quantification
A typical bioanalytical workflow for the quantification of Pazopanib in a biological matrix like plasma, using this compound as an internal standard, is outlined below.
Ratiometric Analysis in Mass Spectrometry
The core of the quantification lies in the ratiometric analysis of the signals from the analyte and the internal standard. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both Pazopanib and this compound.
The instrument software integrates the peak areas for both of these transitions. The ratio of these areas is then used to construct a calibration curve and determine the concentration of Pazopanib in unknown samples.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of Pazopanib in human plasma.
5.1. Materials and Reagents
-
Pazopanib reference standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Human plasma (blank)
-
Deionized water
5.2. Sample Preparation
-
Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 200 µL of a working solution of this compound in methanol (e.g., 0.1 µg/mL).[5]
-
Vortex mix the sample.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
Dilute the supernatant with 10 mmol/L ammonium hydroxide buffer as needed.[4]
5.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., Zorbax SB-C18).[9]
-
Mobile Phase: A gradient or isocratic mixture of aqueous and organic solvents, such as 0.2% formic acid in water and methanol.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[4]
-
MRM Transitions:
Method Validation Parameters
A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA, EMA).[3][10] Key validation parameters are summarized below with illustrative data.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Accuracy ± 20%, Precision ≤ 20% | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% (except LLOQ) | -2.5% to +3.8% |
| Precision (% CV) | ≤ 15% (except LLOQ) | 1.7% to 4.5% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.2% |
| Recovery | Consistent and reproducible | 85-95% |
Pazopanib's Therapeutic Mechanism of Action
While distinct from its role as an internal standard, understanding Pazopanib's therapeutic mechanism provides context for its clinical monitoring. Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI).[11][12] It primarily inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[13][14] By blocking these receptors, Pazopanib disrupts downstream signaling pathways crucial for angiogenesis (the formation of new blood vessels that tumors need to grow), tumor cell growth, and survival.[15][16]
Conclusion
This compound serves as an ideal internal standard for the bioanalytical quantification of Pazopanib. Its mechanism of action is based on the principle of isotope dilution, where its near-identical physicochemical properties allow it to track and correct for variability throughout the analytical process. This ensures the generation of highly accurate and reliable data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for optimizing patient care.[17][18]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. payeshdarou.ir [payeshdarou.ir]
- 10. ema.europa.eu [ema.europa.eu]
- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 12. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Pazopanib in Human Plasma Using Pazopanib-¹³C,d₃ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][3] It primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit, thereby inhibiting tumor growth and angiogenesis.[2][4] Given its significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of pazopanib is crucial to optimize clinical outcomes and minimize toxicity.[1][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pazopanib in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Pazopanib-¹³C,d₃, to ensure high accuracy and precision, adhering to the principles outlined in FDA and EMA guidelines for bioanalytical method validation.[6][7]
Signaling Pathway of Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the primary targets of pazopanib.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. go.drugbank.com [go.drugbank.com]
- 3. phmethods.net [phmethods.net]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pazopanib Analysis in Human Plasma
These application notes provide detailed protocols and comparative data for the three most common sample preparation techniques for the quantification of pazopanib in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction to Pazopanib Bioanalysis
Pazopanib is a tyrosine kinase inhibitor used in the treatment of various cancers. Therapeutic drug monitoring (TDM) of pazopanib is crucial to optimize treatment efficacy and minimize toxicity. Accurate and reliable quantification of pazopanib in human plasma is, therefore, essential. A critical step in the bioanalytical workflow is sample preparation, which aims to remove interfering substances from the plasma matrix and concentrate the analyte of interest. The choice of sample preparation technique significantly impacts the sensitivity, accuracy, and precision of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample preparation. It involves adding a precipitating agent, usually an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., pazopanib-d4) to the plasma sample and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject a specific volume (e.g., 5 µL) of the supernatant or reconstituted sample into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation (PPT) method.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. An organic solvent is added to the aqueous plasma sample, and after mixing, the analyte preferentially moves into the organic phase, which is then separated and evaporated.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: In a glass tube, place 200 µL of human plasma.
-
Internal Standard (IS) Spiking: Add the internal standard to the plasma.
-
Basification: Add 50 µL of 0.1 M sodium hydroxide to basify the sample. Vortex for 30 seconds.
-
Extraction Solvent Addition: Add 1 mL of an organic solvent (e.g., ethyl acetate or a mixture like diethyl ether and dichloromethane (70:30, v/v)).
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 45°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Application Note: A High-Throughput Solid-Phase Extraction (SPE) Method for the Quantification of Pazopanib in Human Plasma
Audience: This document is intended for researchers, clinical scientists, and drug development professionals involved in the bioanalysis of pazopanib for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Abstract: Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Due to significant inter-patient variability in its pharmacokinetics, TDM is a valuable tool for optimizing therapy.[2][3] This application note details a robust, high-throughput solid-phase extraction (SPE) method for the quantification of pazopanib in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method is validated according to FDA and EMA guidelines and is suitable for routine clinical use.[1][2]
Pazopanib's Mechanism of Action
Pazopanib is a potent angiogenesis inhibitor that selectively targets multiple receptor tyrosine kinases (RTKs).[2][4] By blocking the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-kit), pazopanib effectively inhibits tumor growth and angiogenesis.[4][5]
Method Overview and Workflow
The analytical method involves the isolation of pazopanib from human plasma using a 96-well SPE plate, followed by analysis with UHPLC-MS/MS.[1] Given that pazopanib is highly bound to plasma proteins (>99.9%), a sample pretreatment step to disrupt this binding is essential for efficient extraction.[6] The entire workflow is designed for high-throughput analysis, making it ideal for clinical settings requiring rapid sample turnaround.
Experimental Protocols
This protocol is based on a validated high-throughput method for pazopanib quantification.[1][7]
3.1. Materials and Reagents
-
SPE Device: 96-well SPE plate (A polymeric reversed-phase sorbent such as Hydrophilic-Lipophilic Balanced (HLB) is recommended for this application).
-
Chemicals: Pazopanib reference standard, internal standard (IS) (e.g., ¹³C,²H₃-pazopanib or erlotinib), acetonitrile (ACN), methanol (MeOH), formic acid, ammonium hydroxide, and reagent-grade water.[5][8]
-
Biological Matrix: Control human EDTA-plasma.[5]
-
Equipment: UHPLC-MS/MS system, 96-well plate-compatible vacuum manifold, microplate centrifuge, nitrogen evaporator.
3.2. Sample Preparation and Extraction Protocol
-
Stock and Working Solutions:
-
Sample Pretreatment:
-
To a 100 µL aliquot of plasma sample, calibrator, or QC, add the internal standard.
-
Add 200 µL of acetonitrile to precipitate plasma proteins and release the protein-bound drug.
-
Vortex mix thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for SPE processing.
-
-
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the wells of the 96-well SPE plate by passing 1 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the wells by passing 1 mL of water. Ensure the sorbent does not dry out before sample loading.
-
Loading: Load the supernatant from the pretreatment step onto the SPE plate. Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
Washing: Wash the sorbent with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove endogenous interferences.
-
Elution: Elute pazopanib and the internal standard from the sorbent using 1 mL of methanol into a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for UHPLC-MS/MS analysis.
-
3.3. UHPLC-MS/MS Conditions
-
Analytical Column: C18 column (e.g., Zorbax SB-C18).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of aqueous and organic phases, such as 0.2% formic acid in water and methanol.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometry: Use a tandem mass spectrometer with a positive electrospray ionization (ESI) source.[1][2]
-
Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for pazopanib (e.g., m/z 438 → 357) and its internal standard.[2]
Method Performance and Validation Data
The described high-throughput SPE method demonstrates excellent performance, meeting the validation criteria set by the FDA and EMA.[1][2] A summary of the quantitative data is presented below.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [1] |
| Recovery | 102.0% ± 3.9% (Mean ± SD) | [1] |
| Precision (%RSD) | < 5.0% | [1] |
| Accuracy (%Bias) | Within 12.0% | [1] |
| Matrix Effect | 90.9% - 97.1% | [1] |
Conclusion
The solid-phase extraction method detailed in this application note provides a rapid, accurate, and precise means for quantifying pazopanib in human plasma.[1] Its high-throughput capability makes it exceptionally well-suited for therapeutic drug monitoring and for supporting large-scale clinical trials, ultimately aiding in the dose optimization of pazopanib for cancer patients.[1][2]
References
- 1. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. payeshdarou.ir [payeshdarou.ir]
High-Throughput Analysis of Pazopanib using UPLC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-throughput quantitative analysis of pazopanib in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1][2][3] Therapeutic drug monitoring of pazopanib is crucial for optimizing treatment efficacy and minimizing toxicity. The described method is rapid, sensitive, and robust, making it suitable for clinical research and drug development settings.
Introduction
Pazopanib is an oral anti-cancer agent that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[3][4] By inhibiting these receptor tyrosine kinases, pazopanib effectively blocks tumor angiogenesis and growth.[1][2][3] Due to significant inter-individual pharmacokinetic variability, monitoring plasma concentrations of pazopanib is essential to ensure therapeutic efficacy and avoid adverse effects.[4] This application note details a validated UPLC-MS/MS method for the high-throughput quantification of pazopanib in plasma.
Signaling Pathway Targeted by Pazopanib
Pazopanib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets are VEGFR, PDGFR, and c-KIT, which upon activation, trigger downstream cascades including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[4] Inhibition of these pathways ultimately leads to reduced tumor growth and vascularization.
Experimental Protocol
This protocol is a synthesis of methodologies reported in peer-reviewed literature.[4][5][6]
Materials and Reagents
-
Pazopanib reference standard
-
Internal Standard (IS), e.g., Erlotinib or a stable isotopically labeled pazopanib[5][6]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium hydroxide
-
Human plasma (blank)
-
96-well plates
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in high-throughput settings.
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Condition |
| Column | C18 column (e.g., Agilent Zorbax SB-C18, Waters Acquity UPLC HSS T3)[6][7] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 1.0 mL/min[6][8] |
| Injection Volume | 5 - 20 µL[6] |
| Column Temperature | 40°C[6] |
| Gradient | Isocratic or a rapid gradient optimized for short run times |
A typical isocratic elution could be a 45:55 (v/v) mixture of Mobile Phase A and Mobile Phase B.[8]
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Capillary Voltage | 4.0 kV[6] |
| Desolvation Temperature | 350 - 450°C[8] |
| Desolvation Gas Flow | 1200 L/h[6] |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazopanib | 438.1 | 357.2 |
| IS | Analyte-dependent | Analyte-dependent |
The precursor to product ion transition for pazopanib is m/z 438.1 → 357.2.
Experimental Workflow
The high-throughput analysis workflow is designed to maximize efficiency from sample receipt to data analysis.
Method Validation and Performance
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[4] |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimized and compensated for by the internal standard |
| Stability | Stable under various storage and processing conditions |
A developed high-throughput UHPLC-MS/MS method for pazopanib quantification in human plasma demonstrated a linear calibration curve over a concentration range of 0.5-100 mcg/mL, a lower limit of quantification of 0.5 mcg/mL, precision below 5.0%, and accuracy within 12.0%.[4]
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the high-throughput analysis of pazopanib in plasma. The simple sample preparation and short chromatographic run times make this method ideal for therapeutic drug monitoring and large-scale clinical studies, ultimately contributing to the optimization of pazopanib therapy for cancer patients.
References
- 1. Pazopanib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Pazopanib in Human Plasma using Pazopanib-13C,d3 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Accurate quantification of Pazopanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the determination of Pazopanib in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Pazopanib-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Principle of the Assay
The method involves the extraction of Pazopanib and the internal standard (IS), this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Pazopanib is determined by calculating the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of the drug.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Pazopanib | Sigma-Aldrich | Analytical Standard |
| This compound | Toronto Research Chemicals | ≥98% isotopic purity |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |
| Deionized Water | In-house | >18 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT | --- |
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1. Pazopanib Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Pazopanib and dissolve in 10 mL of methanol.
-
Vortex for 2 minutes to ensure complete dissolution.
-
Store at -20°C.
3.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Vortex for 2 minutes.
-
Store at -20°C.
3.1.3. Pazopanib Working Solutions for Calibration Curve and Quality Controls:
-
Perform serial dilutions of the Pazopanib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions at various concentrations.
3.1.4. Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the Pazopanib working solutions into blank human plasma to achieve final concentrations ranging from 20 to 5000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 60, 800, and 4000 ng/mL) in the same manner.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
3.4.1. Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program: | |
| 0.0-0.5 min | 30% B |
| 0.5-2.0 min | 30% to 95% B |
| 2.0-2.5 min | 95% B |
| 2.5-2.6 min | 95% to 30% B |
| 2.6-3.5 min | 30% B |
3.4.2. Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions: | |
| Analyte | Q1 (m/z) |
| Pazopanib | 438.2 |
| This compound (IS) | 442.2 |
(DP: Declustering Potential; CE: Collision Energy)
Data Analysis
-
Integrate the peak areas for Pazopanib and this compound.
-
Calculate the peak area ratio (Pazopanib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting factor.
-
Determine the concentration of Pazopanib in QC and unknown samples from the calibration curve.
Method Validation Summary
Calibration Curve
The calibration curve for Pazopanib was linear over the concentration range of 20 to 5000 ng/mL, with a correlation coefficient (r²) of >0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=5) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=15) | Inter-day Accuracy (%) |
| Low QC | 60 | 4.5 | 102.3 | 5.8 | 101.7 |
| Medium QC | 800 | 3.1 | 98.8 | 4.2 | 99.5 |
| High QC | 4000 | 2.5 | 100.5 | 3.7 | 100.9 |
(%CV: Percent Coefficient of Variation)
Visualizations
Caption: Pazopanib inhibits key receptor tyrosine kinases.
Caption: Bioanalytical workflow for Pazopanib quantification.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of Pazopanib in human plasma. The use of the stable isotope-labeled internal standard, this compound, at a concentration of 100 ng/mL in the precipitating solvent, provides effective normalization for experimental variability. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.
Application Notes and Protocols for the Validation of a Pazopanib Quantification Method Following EMA Guidelines
Introduction
These application notes provide a comprehensive guide for the validation of a bioanalytical method for the quantification of pazopanib in biological matrices, such as human plasma, in accordance with the European Medicines Agency (EMA) guidelines. The EMA has adopted the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which is the primary reference for these protocols.[1][2][3][4][5] The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose, ensuring the reliability of data for pharmacokinetic and toxicokinetic studies.[1][6]
Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] Therapeutic drug monitoring of pazopanib is beneficial to optimize treatment efficacy and minimize toxicity, necessitating a robust and validated quantification method.[8][9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for this purpose due to its high sensitivity and specificity.[7][10][11]
Regulatory Framework: EMA and ICH M10
The validation of bioanalytical methods within the European Union must adhere to the principles outlined in the ICH M10 guideline, which has superseded previous EMA guidelines.[2][6] This guideline provides a harmonized approach to bioanalytical method validation, ensuring the quality and consistency of bioanalytical data.[3][4]
The core validation parameters that must be investigated include:
-
Selectivity and Specificity
-
Calibration Curve and Linearity
-
Accuracy
-
Precision
-
Carry-over
-
Dilution Integrity
-
Matrix Effect
-
Stability
The following sections provide a detailed experimental protocol for the validation of an LC-MS/MS method for pazopanib quantification in human plasma.
Experimental Protocol: Validation of a Pazopanib Quantification Method in Human Plasma by LC-MS/MS
This protocol outlines the procedures for a full validation of a bioanalytical method for pazopanib.
1. Materials and Reagents
-
Pazopanib reference standard
-
Internal Standard (IS), e.g., a stable isotopically labeled pazopanib or another suitable compound like erlotinib or verapamil.[7][11]
-
Blank human plasma (with the same anticoagulant as the study samples) from at least 6 different sources.
-
HPLC or UPLC grade solvents (e.g., methanol, acetonitrile, water).
-
Formic acid or ammonium formate for mobile phase modification.[7][11]
2. Instrumentation and Chromatographic Conditions
A typical LC-MS/MS system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Example of LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 analytical column (e.g., Zorbax SB-C18)[7] |
| Mobile Phase | A: 0.2% Formic acid in waterB: Methanol[7] |
| Gradient/Isocratic | Isocratic or Gradient elution |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5-20 µL[7] |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Pazopanib: m/z 438 → 357IS (e.g., ¹³C,²H₃-pazopanib): m/z 442 → 361[10] |
| Desolvation Temperature | 400°C[7] |
3. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of pazopanib and the IS in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare serial dilutions of the pazopanib stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.
4. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the appropriate pazopanib working solutions to obtain a calibration curve consisting of a blank sample (matrix with IS), a zero sample (matrix with IS), and at least six non-zero concentration levels. The Lower Limit of Quantification (LLOQ) should be the lowest standard on the curve, and the Upper Limit of Quantification (ULOQ) should be the highest.
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank plasma at four concentration levels:
-
LLOQ
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC (≥ 75% of ULOQ)
-
5. Sample Preparation
Protein precipitation is a common and straightforward method for extracting pazopanib from plasma.[7][11]
Caption: Workflow for plasma sample preparation using protein precipitation.
6. Validation Experiments and Acceptance Criteria
The following experiments must be conducted to validate the bioanalytical method according to ICH M10 guidelines.[1][3]
6.1. Selectivity and Specificity
-
Protocol: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of pazopanib and the IS.
-
Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
6.2. Calibration Curve and Linearity
-
Protocol: Analyze at least three calibration curves on three different days. The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Acceptance Criteria:
6.3. Accuracy and Precision
-
Protocol: Analyze at least five replicates of QC samples at four levels (LLOQ, Low, Medium, High) in at least three separate analytical runs on different days.
-
Intra-run (within-run): Assesses precision and accuracy within a single analytical run.
-
Inter-run (between-run): Assesses precision and accuracy across different analytical runs.
-
-
Acceptance Criteria:
Table 2: Acceptance Criteria for Accuracy and Precision
| Parameter | QC Level | Acceptance Criteria |
| Accuracy | LLOQ | Mean concentration within ±20% of nominal value |
| Low, Medium, High | Mean concentration within ±15% of nominal value | |
| Precision (CV%) | LLOQ | ≤ 20% |
| Low, Medium, High | ≤ 15% |
6.4. Carry-over
-
Protocol: Inject a blank sample immediately after the ULOQ standard in each analytical run.[12]
-
Acceptance Criteria: The carry-over in the blank sample should not be greater than 20% of the LLOQ for the analyte and 5% for the IS.[12]
6.5. Dilution Integrity
-
Protocol: Prepare a sample with a concentration above the ULOQ and dilute it with blank matrix to bring the concentration within the calibration range. Analyze at least five replicates.
-
Acceptance Criteria: The accuracy and precision of the diluted samples should be within ±15%.
6.6. Matrix Effect
-
Protocol: Evaluate the effect of the matrix on the ionization of the analyte and IS. This can be done by comparing the peak response of the analyte in a post-extraction spiked sample to the peak response of the analyte in a pure solution. This should be tested in at least six different lots of blank matrix.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤ 15%.
6.7. Stability
-
Protocol: Evaluate the stability of pazopanib in the biological matrix under various conditions that mimic sample handling and storage. This includes:
-
Short-term (bench-top) stability: At room temperature.
-
Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C).
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Autosampler stability: In the processed samples.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Key Experiment | Acceptance Criteria |
| Selectivity | Analysis of blank matrix from 6 sources | Analyte: ≤ 20% of LLOQ responseIS: ≤ 5% of IS response |
| Linearity | 3 calibration curves over 3 days | r² ≥ 0.99; back-calculated concentrations within ±15% (±20% for LLOQ) |
| Accuracy | 3 runs of QCs (LLOQ, Low, Mid, High) | Mean concentration within ±15% of nominal (±20% for LLOQ) |
| Precision | 3 runs of QCs (LLOQ, Low, Mid, High) | CV ≤ 15% (≤ 20% for LLOQ) |
| Carry-over | Blank injection after ULOQ | Analyte: ≤ 20% of LLOQIS: ≤ 5% of IS response |
| Dilution Integrity | Dilution of a high concentration sample | Accuracy and precision within ±15% |
| Matrix Effect | Post-extraction spike in 6 matrix lots | IS-normalized matrix factor CV ≤ 15% |
| Stability | Bench-top, freeze-thaw, long-term | Mean concentration within ±15% of nominal |
Signaling Pathway and Method Logic
Pazopanib's Mechanism of Action
Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis.
Caption: Pazopanib inhibits multiple receptor tyrosine kinases.
Bioanalytical Method Validation Logic
The validation process follows a logical progression to demonstrate the method's suitability.
Caption: Logical flow of the bioanalytical method validation process.
By following these detailed protocols and adhering to the specified acceptance criteria, researchers and drug development professionals can ensure the generation of high-quality, reliable data for the quantification of pazopanib that meets EMA regulatory standards.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
Application of Pazopanib-13C,d3 in Pediatric Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma in adults.[3] Its application in pediatric populations for refractory solid tumors, including soft tissue sarcomas, is an area of active investigation.[2][3][4] Understanding the pharmacokinetic (PK) profile of pazopanib in children is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity. The use of stable isotope-labeled compounds, such as Pazopanib-13C,d3, offers a powerful tool to conduct detailed pharmacokinetic analyses, particularly in vulnerable populations like children, by allowing for the differentiation between exogenously administered and endogenously present compounds and enabling more precise measurements.
These application notes provide an overview of the known pediatric pharmacokinetics of pazopanib, a proposed protocol for a pediatric pharmacokinetic study using this compound, and visualizations of the relevant biological pathways and experimental workflows.
Pazopanib Signaling Pathway
Pazopanib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. A simplified representation of the signaling pathways inhibited by pazopanib is provided below.
Caption: Pazopanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Pediatric Pharmacokinetic Data for Pazopanib
Data from a Phase I study in children with refractory solid tumors provide the basis for our current understanding of pazopanib's pharmacokinetics in this population. The study established the Maximum Tolerated Dose (MTD) for both tablet and a powder for oral suspension formulation.[2][4]
| Formulation | Maximum Tolerated Dose (MTD) | Patient Population | Reference |
| Tablet | 450 mg/m²/day | Children with refractory solid tumors | [2][4] |
| Powder for Oral Suspension | 160 mg/m²/day | Children with refractory solid tumors | [2][4] |
A summary of the dose-escalation levels for the tablet formulation in the Phase I trial is presented below, along with the number of patients and observed dose-limiting toxicities (DLTs).
| Dose Level | Pazopanib Dose (mg/m²/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 1 | 275 | 6 | 0 |
| 2 | 350 | 6 | 0 |
| 3 | 450 | 7 | 1 |
| 4 | 600 | 6 | 2 |
Pharmacokinetic parameters were assessed in the pediatric population. At the MTD of 450 mg/m² for the tablet formulation, the following pharmacokinetic parameters were observed on Day 1.[5]
| Parameter | Value | Unit |
| Median Cmax | 21.5 | µg/mL |
| Median AUC0-24h | 377.6 | µg/mL·h |
Steady-state trough concentrations of pazopanib were reached by day 15 of treatment.[2][4]
Proposed Experimental Protocol: Pediatric Pharmacokinetic Study of this compound
This protocol outlines a proposed study design for the evaluation of pazopanib pharmacokinetics in pediatric patients using a stable isotope-labeled internal standard. Note: To date, no studies have been published on the specific use of this compound in pediatric patients; therefore, this protocol is based on established principles of pediatric pharmacokinetic studies using stable isotopes.
Study Objective
To characterize the single-dose pharmacokinetics of pazopanib in pediatric patients with refractory solid tumors using an oral solution of unlabeled pazopanib and a microdose of intravenous this compound to determine absolute bioavailability.
Study Design
This would be an open-label, single-center, pharmacokinetic study in pediatric patients aged 2 to 18 years with recurrent or refractory solid tumors for whom pazopanib treatment is considered.
Patient Population
-
Inclusion Criteria:
-
Age 2 to 18 years.
-
Histologically confirmed recurrent or refractory solid tumor.
-
Adequate organ function (hematologic, renal, and hepatic).
-
Karnofsky or Lansky performance status ≥ 50%.
-
Written informed consent from parent/legal guardian and assent from the patient, as appropriate.
-
-
Exclusion Criteria:
-
Known hypersensitivity to pazopanib or its components.
-
Uncontrolled hypertension.
-
History of significant cardiovascular events.
-
Use of strong CYP3A4 inhibitors or inducers.
-
Investigational Product
-
Pazopanib: Commercially available tablets reconstituted into an oral suspension.
-
This compound: Sterile solution for intravenous administration, prepared by a certified compounding pharmacy. The stable isotope label provides a distinct mass that can be differentiated from the unlabeled drug by mass spectrometry.
Study Procedures
The following workflow outlines the key steps of the proposed study.
Caption: Proposed workflow for a pediatric pharmacokinetic study of pazopanib.
-
Informed Consent and Screening: Obtain informed consent from the parent/legal guardian and assent from the child. Perform screening procedures to ensure all eligibility criteria are met.
-
Baseline Assessments: Conduct a baseline physical examination, and collect blood and urine samples for routine laboratory tests.
-
Dosing:
-
Administer a single oral dose of pazopanib suspension at the MTD of 160 mg/m².
-
Simultaneously, administer a single intravenous microdose of this compound. The microdose should be a fraction of the therapeutic dose and is used solely as a tracer.
-
-
Pharmacokinetic Blood Sampling: Collect blood samples at the following time points: pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. The volume of blood collected at each time point should be minimized and in accordance with pediatric guidelines.
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pazopanib and this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including, but not limited to, Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd) for both oral and intravenous administration.
-
Determine the absolute bioavailability of oral pazopanib by comparing the AUC of the oral dose to the AUC of the intravenous stable isotope-labeled dose.
-
-
Safety Monitoring: Monitor patients for any adverse events throughout the study period.
Conclusion
The use of this compound in a pediatric pharmacokinetic study, as outlined in the proposed protocol, would provide invaluable data on the absolute bioavailability and disposition of pazopanib in children. This information is critical for refining dosing strategies to maximize therapeutic benefit while ensuring patient safety in this vulnerable population. The established MTD and preliminary pharmacokinetic data from the Phase I trial of unlabeled pazopanib serve as a solid foundation for such future investigations. Further studies are warranted to fully characterize the pharmacokinetics of pazopanib across different pediatric age groups and to explore the exposure-response relationship.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of pazopanib in children with soft tissue sarcoma and other refractory solid tumors: a children's oncology group phase I consortium report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I pharmacokinetic and pharma ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Pazopanib shows promise as pediatric sarcoma therapy | MDedge [mdedge.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I Pharmacokinetic and Pharmacodynamic Study of Pazopanib in Children With Soft Tissue Sarcoma and Other Refractory Solid Tumors: A Children's Oncology Group Phase I Consortium Report - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating matrix effects in pazopanib LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of pazopanib.
Troubleshooting Guide
This guide addresses common issues encountered during pazopanib LC-MS/MS analysis, with a focus on mitigating matrix effects.
Question: I am observing significant ion suppression in my pazopanib analysis. What are the initial troubleshooting steps?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of pazopanib, leading to reduced signal intensity.[1][2] Here are the initial steps to troubleshoot this issue:
-
Evaluate Your Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[3] If you are using a simple protein precipitation (PPT) method, consider more selective techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE).[3][4] These methods can more effectively remove interfering phospholipids and other matrix components.[3]
-
Check Your Chromatography: Ensure that pazopanib is chromatographically separated from the bulk of the matrix components. Co-elution is a primary cause of ion suppression.[1][5] You can try to modify the gradient, change the mobile phase composition, or use a different stationary phase to improve separation.
-
Use a Suitable Internal Standard (IS): An appropriate internal standard is crucial for compensating for matrix effects.[5] The ideal IS is a stable isotopically labeled (SIL) version of the analyte (e.g., C,H3-pazopanib), as it will have nearly identical chemical properties and chromatographic behavior to pazopanib.[6] If a SIL-IS is unavailable, a structural analog like erlotinib can be used.[7]
-
Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
Question: My recovery of pazopanib is inconsistent. How can I improve it?
Answer:
Inconsistent recovery can be due to both the sample preparation method and the stability of the analyte.
-
Optimize Extraction Parameters: For liquid-liquid extraction (LLE) or SPE, ensure the pH of the sample and the choice of organic solvent are optimal for pazopanib extraction. For basic drugs like pazopanib, adjusting the sample pH to two units above its pKa will render it uncharged and more amenable to extraction with an organic solvent.[3]
-
Evaluate Different Sample Preparation Techniques: Different sample preparation methods yield varying recovery rates. The table below summarizes a comparison of different methods for molecular targeted drugs, including pazopanib.
-
Protein Precipitation (PPT): Generally offers high recovery for many compounds but may be less effective at removing interferences, potentially leading to ion suppression.[4]
-
Supported Liquid Extraction (SLE): Can provide clean extracts and good recovery.[4]
-
Solid-Phase Extraction (SPE): Can offer high recovery and clean extracts, but the sorbent and elution conditions must be carefully optimized for pazopanib.[4]
-
-
Assess Analyte Stability: Pazopanib may be susceptible to degradation under certain conditions. Ensure that your sample handling and storage procedures are appropriate.[9]
Question: I am seeing a high degree of variability between different plasma lots. What could be the cause?
Answer:
Lot-to-lot variability in plasma samples is a strong indicator of matrix effects.[5]
-
Assess Matrix Factor (MF): During method validation, it is essential to evaluate the matrix effect using at least six different lots of the biological matrix.[5] The matrix factor, calculated as the peak response in the presence of matrix to the peak response in a neat solution, should be consistent across different lots.[5]
-
Improve Sample Cleanup: As with general ion suppression, enhancing your sample preparation method is the most effective way to minimize variability between plasma lots. More selective methods like SPE or SLE can remove the components that differ between sources.[4]
-
Use a Stable Isotope Labeled Internal Standard: A SIL-IS is the best way to compensate for variability between lots as it will be affected by the matrix in the same way as pazopanib.[6]
Frequently Asked Questions (FAQs)
What is the most common sample preparation method for pazopanib in plasma?
Protein precipitation (PPT) with acetonitrile or methanol is a frequently used method due to its simplicity and speed.[6][7] However, for methods requiring higher sensitivity and selectivity, more advanced techniques like solid-phase extraction (SPE) and supported liquid extraction (SLE) are employed to minimize matrix effects.[4]
What are suitable internal standards for pazopanib analysis?
A stable isotopically labeled (SIL) pazopanib (e.g., C,H3-pazopanib) is the ideal internal standard as it co-elutes and experiences similar ionization effects as the analyte.[6] Erlotinib, another tyrosine kinase inhibitor, has also been successfully used as an internal standard due to its structural similarity to pazopanib.[7]
How can I quantitatively assess matrix effects?
The "post-extraction spike" method is the gold standard for quantifying matrix effects.[5][10] This involves comparing the response of an analyte spiked into the extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF).[5] An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[5]
What are the typical LC-MS/MS parameters for pazopanib analysis?
While specific parameters can vary, a common setup includes:
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18).[7]
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% or 0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[7][11]
-
Ionization: Electrospray ionization (ESI) in positive mode.[6][7]
-
MS/MS Transition: For pazopanib, the transition m/z 438 → m/z 357 is commonly monitored.[6]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Molecular Targeted Drugs (Including Pazopanib)
| Sample Preparation Method | Typical Recovery Rate | Potential for Matrix Effects |
| Protein Precipitation (PPT) | >80% for many compounds[4] | High, due to less effective removal of matrix components[4] |
| Supported Liquid Extraction (SLE) | Good, with matrix coefficients for pazopanib within 1.00 ± 0.15[4] | Low, provides cleaner extracts[4] |
| Solid-Phase Extraction (SPE) - Reversed Phase | Generally low for many molecular targeted drugs[4] | Variable, requires careful optimization[4] |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | High for many molecular targeted drugs[4] | Can be higher than PPT if not optimized for the specific compound[4] |
Experimental Protocols
1. Sample Preparation using Protein Precipitation (PPT)
This protocol is a general guideline and may require optimization.
-
To a 100 µL aliquot of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.[6][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. LC-MS/MS Analysis Conditions
These are typical starting conditions that should be optimized for your specific instrument and application.
-
LC System: Agilent or Waters HPLC system.[11]
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.[7]
-
Mobile Phase A: 0.2% formic acid in water.[7]
-
Mobile Phase B: Methanol.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
MS System: Triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
MRM Transitions:
-
Pazopanib: m/z 438.1 → 357.2
-
Erlotinib (IS): m/z 394.2 → 278.1
-
¹³C,²H₃-Pazopanib (IS): m/z 442 → m/z 361[6]
-
Visualizations
Caption: Workflow for Pazopanib Analysis using Protein Precipitation.
Caption: Strategies for Mitigating Matrix Effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Pazopanib & Pazopanib-¹³C,d₃ Bioanalysis
This technical support center provides troubleshooting guidance for common issues encountered during the bioanalysis of pazopanib and its stable isotope-labeled internal standard (SIL-IS), Pazopanib-¹³C,d₃, with a focus on mitigating ion suppression in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for pazopanib analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from a biological sample (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, accuracy, and precision in quantification. Pazopanib, being a small molecule drug, is susceptible to these effects when analyzed in complex biological matrices.
Q2: My Pazopanib-¹³C,d₃ internal standard signal is also suppressed. Doesn't a SIL-IS correct for matrix effects?
A2: Ideally, a co-eluting SIL-IS like Pazopanib-¹³C,d₃ should experience the same degree of ion suppression as the analyte (pazopanib), allowing for accurate quantification through ratio-based calculations. However, significant or differential ion suppression can still impact the assay. If the suppression is too strong, the signal for both the analyte and IS may fall below the limit of quantification. Furthermore, if the analyte and IS do not co-elute perfectly, they may be affected by different matrix components, leading to inaccurate results.
Q3: What are the most common sources of ion suppression in pazopanib bioanalysis?
A3: The most common sources are phospholipids from plasma or serum samples, which are often not efficiently removed by simple protein precipitation. Other potential sources include salts, formulation excipients from the administered drug product, and co-administered medications.
Troubleshooting Guides
Issue 1: Low signal intensity or high variability for pazopanib and/or Pazopanib-¹³C,d₃.
This is a classic symptom of ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.
Pazopanib-13C,d3 stability in plasma and at different storage conditions
This technical support center provides guidance on the stability of Pazopanib-13C,d3 in plasma and under various storage conditions. The information is presented in a question-and-answer format to address common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in human plasma?
A1: Based on stability data for unlabeled pazopanib, it is recommended to store plasma samples containing this compound at -20°C or -80°C for long-term storage. For short-term storage, samples can be kept at room temperature or in an autosampler for a limited period, as detailed in the stability tables below.
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?
A2: Unlabeled pazopanib has been shown to be stable for up to five freeze-thaw cycles when stored at -20°C and -80°C. It is advisable to limit the number of freeze-thaw cycles to five or fewer to ensure the integrity of your samples.
Q3: Is this compound stable in processed samples, such as in an autosampler?
A3: Yes, unlabeled pazopanib has demonstrated stability in processed samples (e.g., after protein precipitation) when kept in an autosampler at temperatures ranging from 4°C to 10°C for up to 72 hours.
Q4: What is the stability of this compound stock solutions?
A4: Stock solutions of unlabeled pazopanib in methanol or DMSO have been found to be stable for up to 6 months when stored at -20°C. It is recommended to handle stock solutions of this compound in a similar manner.
Data on Pazopanib Stability in Human Plasma
The following tables summarize the stability of unlabeled pazopanib under various conditions. This data can be used as a guide for handling samples containing this compound.
Table 1: Freeze-Thaw Stability of Pazopanib in Human Plasma
| Storage Temperature | Number of Cycles | Analyte Concentration (ng/mL) | Stability (%) |
| -20°C & -80°C | 5 | 30 and 800 | Within ±15% of nominal |
| -20°C | 3 | 1 and 50 | Within ±15% of nominal |
| -80°C | 3 | Not Specified | Stable |
Table 2: Short-Term (Bench-Top) Stability of Pazopanib in Human Plasma at Room Temperature
| Duration | Analyte Concentration (ng/mL) | Stability (%) |
| 24 hours | 30 and 800 | Within ±15% of nominal |
| 6 hours | 1 and 50 | Within ±15% of nominal |
| 4 hours | Not Specified | Stable |
Table 3: Long-Term Stability of Pazopanib in Human Plasma
| Storage Temperature | Duration | Analyte Concentration (ng/mL) | Stability (%) |
| -80°C | 9 months | Not Specified | Stable |
| -20°C | 181 days | 30 and 800 | Within ±15% of nominal |
| -20°C | 30 days | 1 and 50 | Within ±15% of nominal |
Table 4: Autosampler Stability of Pazopanib in Processed Samples
| Temperature | Duration | Analyte Concentration (ng/mL) | Stability (%) |
| 10°C | 72 hours | 30 and 800 | Within ±15% of nominal |
| 4°C | 48 hours | 1 and 50 | Within ±15% of nominal |
| Not Specified | 24 hours | Not Specified | Stable |
Troubleshooting Guide
Issue: I am observing degradation of my analyte in plasma samples. What could be the cause?
-
Possible Cause 1: Exceeded Freeze-Thaw Limits.
-
Recommendation: Limit the number of freeze-thaw cycles to a maximum of five. Aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.
-
-
Possible Cause 2: Improper Short-Term Storage.
-
Recommendation: Do not leave plasma samples at room temperature for extended periods. For unlabeled pazopanib, stability has been confirmed for up to 24 hours. If sample processing takes longer, keep samples on ice.
-
-
Possible Cause 3: Incorrect Long-Term Storage Temperature.
-
Recommendation: For long-term storage, ensure samples are kept at -20°C or, preferably, -80°C. Verify the temperature of your storage units regularly.
-
Issue: My internal standard (this compound) signal is inconsistent across my analytical run.
-
Possible Cause 1: Instability in the Autosampler.
-
Recommendation: Ensure the autosampler temperature is maintained at the recommended level (e.g., 4-10°C). Check the duration that your processed samples are sitting in the autosampler and ensure it does not exceed the demonstrated stability time (up to 72 hours for unlabeled pazopanib).
-
-
Possible Cause 2: Stock Solution Degradation.
-
Recommendation: Prepare fresh stock solutions of this compound and compare the performance against the old stock. Store stock solutions at -20°C in tightly sealed containers.
-
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Thaw frozen, spiked plasma samples completely at room temperature.
-
Refreeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Repeat this freeze-thaw cycle for the desired number of cycles (e.g., 3 or 5).
-
After the final cycle, process the samples and analyze them by LC-MS/MS.
-
Compare the mean concentration of the stability samples against freshly prepared comparison samples.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Thaw frozen, spiked plasma samples to room temperature.
-
Keep the samples at room temperature for a specified duration (e.g., 4, 6, or 24 hours).
-
After the specified time, process the samples and analyze them by LC-MS/MS.
-
Compare the mean concentration of the stability samples against freshly prepared comparison samples.
Protocol 3: Long-Term Stability Assessment
-
Store spiked plasma samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, 9 months), retrieve a set of samples.
-
Thaw the samples, process them, and analyze by LC-MS/MS.
-
Compare the mean concentration of the stability samples against freshly prepared comparison samples.
Visualizations
Investigating lot-to-lot variability of Pazopanib-13C,d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions regarding lot-to-lot variability of the Pazopanib-13C,d3 internal standard (IS) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the drug Pazopanib. It is used as an internal standard in quantitative bioanalysis, typically involving liquid chromatography-mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the analyte (Pazopanib), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Pazopanib in complex biological matrices like plasma or serum.
Q2: What is lot-to-lot variability and why is it a critical concern for an internal standard?
Lot-to-lot variability refers to the slight differences in chemical and physical properties that can occur between different manufacturing batches (lots) of the same internal standard. For a SIL-IS like this compound, this variability can manifest in properties such as chemical purity, isotopic purity, and the concentration of the supplied solution. These variations can compromise the integrity of an established bioanalytical method, potentially leading to inaccurate sample quantification, failed validation batches, and erroneous pharmacokinetic data.
Q3: What key information should I scrutinize on the Certificate of Analysis (CoA) for a new lot of this compound?
When receiving a new lot of this compound, it is crucial to compare its Certificate of Analysis against the CoA of the currently used, qualified lot. Pay close attention to the following parameters:
| Parameter | Importance | Example Lot A | Example Lot B |
| Chemical Purity (e.g., by HPLC) | Indicates the percentage of the desired compound versus any chemical impurities. | >99.5% | >99.6% |
| Isotopic Purity / Enrichment | Measures the percentage of the molecule that contains the stable isotopes (¹³C and D). Low purity means more unlabeled analyte is present. | 99.8% | 99.7% |
| Unlabeled Pazopanib Content | Specifies the amount of non-labeled Pazopanib present as an impurity. This is a critical parameter. | <0.1% | <0.15% |
| Concentration (if supplied as solution) | The certified concentration of the standard in the solvent. | 100.5 µg/mL | 99.8 µg/mL |
| Identity Confirmation (e.g., ¹H-NMR, MS) | Confirms the chemical structure of the compound. | Conforms | Conforms |
Q4: What are the primary sources of variability between different lots of this compound?
The primary sources of variability stem from the complex multi-step synthesis of the labeled compound. Key potential differences include:
-
Isotopic Incorporation: Incomplete or variable incorporation of the ¹³C and deuterium (d3) labels during synthesis.
-
Chemical Impurities: Presence of residual starting materials, by-products, or isomers from the synthesis.
-
Cross-Contamination: The most critical impurity is the presence of unlabeled Pazopanib, which can artificially inflate the analyte response at the lower limit of quantification (LLOQ).
-
Weighing and Dilution: Minor variations in the final weighing and dilution steps by the manufacturer when preparing a solution standard.
Troubleshooting Guides
This section addresses specific issues you may encounter after switching to a new lot of this compound internal standard.
Problem 1: The absolute response (peak area) of the new IS lot is significantly different from the old lot.
A significant shift (e.g., >20-30%) in the IS peak area across all samples (blanks, QCs, and unknowns) can indicate a difference between the lots.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for IS peak area changes.
Possible Causes & Solutions:
-
Concentration Mismatch: The certified concentration of the new lot may differ from the old one.
-
Solution: Carefully compare the concentrations stated on the CoAs of both lots. Adjust the preparation of your working solution to match the concentration of the previously used lot.
-
-
Pipetting or Dilution Error: An error may have occurred during the preparation of the new IS working solution.
-
Solution: Prepare a fresh working solution from the new lot, paying close attention to pipetting and dilution steps. Re-analyze a small set of samples to see if the issue is resolved.
-
-
Degradation/Stability: The new lot may have degraded due to improper storage or shipping conditions.
-
Solution: If you suspect degradation, contact the manufacturer for guidance and a potential replacement. Ensure your in-lab storage conditions meet the manufacturer's recommendations.
-
Problem 2: The analyte/IS area ratio for my Quality Control (QC) samples is biased high or low with the new lot.
If your QC samples are consistently failing and showing a bias (e.g., >15% deviation from nominal) after introducing the new IS lot, it points to a more subtle issue than just a concentration difference.
Possible Causes & Solutions:
-
Presence of Unlabeled Analyte: The most common cause is a higher-than-acceptable level of unlabeled Pazopanib in the new IS lot. This contributes to the analyte signal, causing a positive bias, especially at the LLOQ.
-
Solution: Refer to the "Experimental Protocol for Evaluating a New Lot" below to quantify the contribution of the IS to the analyte signal. If the contribution is significant, the lot may be unusable for your assay's sensitivity needs.
-
-
Isotopic Purity Differences: A significant difference in the isotopic distribution between lots can affect the mass spectrometer's measurement, particularly if the mass windows are not sufficiently wide or are set incorrectly.
-
Solution: Acquire full-scan mass spectra of both the old and new IS lots to compare their isotopic patterns. Ensure your selected precursor and product ions are appropriate for the new lot.
-
Experimental Protocols
Protocol: Evaluation of a New Lot of this compound Internal Standard
This protocol outlines the essential experiment to perform before implementing a new IS lot in routine sample analysis. It is designed to be run alongside the existing, qualified lot for direct comparison.
Objective: To verify that the new lot of this compound performs equivalently to the qualified lot and does not adversely impact the accuracy and precision of the bioanalytical method.
Materials:
-
Qualified (Old) Lot of this compound
-
New Lot of this compound
-
Control biological matrix (e.g., drug-free human plasma)
-
Pazopanib reference standard
-
Validated QC samples (Low, Mid, High concentrations)
Experimental Workflow Diagram
Caption: Experimental workflow for new internal standard lot validation.
Procedure:
-
Prepare Working Solutions: Prepare two separate IS working solutions at the same nominal concentration, one from the old lot and one from the new lot. Use the concentration value from each lot's CoA for this preparation.
-
Prepare Sample Sets:
-
Set A (Control): Spike a full set of calibration standards and at least six replicates of LLOQ, Low, Mid, and High QCs with the Old Lot IS working solution.
-
Set B (Test): Spike a second, identical set of standards and QCs with the New Lot IS working solution.
-
Set C (Purity Check): Prepare six replicates of blank matrix spiked only with the New Lot IS working solution. This is to measure the contribution of any unlabeled Pazopanib impurity to the analyte signal channel.
-
-
LC-MS/MS Analysis: Analyze all three sets (A, B, and C) in a single analytical run.
-
Data Analysis & Acceptance Criteria:
-
IS Response: Compare the average absolute IS peak area from Set A and Set B. A large, systematic difference may indicate a concentration discrepancy.
-
Accuracy and Precision: Process the results for Set A and Set B. The calculated concentrations of the QCs in Set B should meet the method's established acceptance criteria (e.g., mean accuracy within ±15% of nominal; precision ≤15% CV).
-
Unlabeled Analyte Contribution: Analyze the data from Set C. The average peak area in the Pazopanib MRM channel should be less than 20% of the average analyte peak area of the LLOQ samples from Set A.
-
Calibration Curve: The calibration curve parameters (slope, intercept, r²) from Set B should be comparable to those from Set A.
-
How to address carryover in pazopanib UPLC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address analyte carryover in pazopanib UPLC-MS/MS analysis.
Troubleshooting Guide: Addressing Pazopanib Carryover
Carryover of pazopanib can lead to inaccurate quantification in UPLC-MS/MS analysis. This guide provides a systematic approach to identify and mitigate the source of carryover.
Q1: I am observing significant pazopanib carryover in my blank injections after a high concentration standard. What are the first steps to troubleshoot this issue?
A1: The first step is to systematically determine the source of the carryover. This can be achieved by sequentially isolating different components of the LC-MS system. It's crucial to distinguish between true carryover and system contamination.[1] True carryover will show a decreasing signal in sequential blank injections, while contamination will result in a consistent signal across all blanks.[1]
Experimental Protocol: Systematic Identification of Carryover Source
Objective: To systematically identify the component of the UPLC-MS/MS system (MS, LC column, or autosampler) contributing to pazopanib carryover.
Materials:
-
Mobile phase solutions
-
Blank solution (e.g., injection solvent)
-
High-concentration pazopanib standard
-
A new, unused UPLC column of the same type
-
A union fitting to bypass the column
Methodology:
-
Initial Carryover Assessment:
-
Inject a blank solution to establish a baseline.
-
Inject a high-concentration pazopanib standard.
-
Inject a series of three blank solutions and monitor the pazopanib signal. A decreasing trend indicates carryover.
-
-
Mass Spectrometer Check:
-
LC System Isolation (Column vs. Autosampler):
-
If the MS is clean, reconnect the LC system but replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence: high-concentration pazopanib standard followed by a blank.
-
If carryover is still observed, the autosampler is the likely source.
-
If carryover is not observed, the analytical column is the most probable source of the carryover.
-
Q2: My troubleshooting indicates the autosampler is the source of pazopanib carryover. What should I do next?
A2: Autosampler-related carryover is often due to inadequate cleaning of the needle and injection port.[2] Pazopanib's low, pH-dependent solubility and potential for adsorption make the choice of wash solution critical.[4][5] Optimizing the autosampler wash protocol with appropriate solvents is the next logical step.
Experimental Protocol: Optimizing Autosampler Wash Solution
Objective: To evaluate the effectiveness of different wash solutions in reducing pazopanib carryover from the autosampler.
Methodology:
-
Confirm the autosampler as the source of carryover using the protocol above.
-
Prepare a set of different wash solutions designed to address pazopanib's chemical properties.
-
For each wash solution, perform the following sequence:
-
Equilibrate the system with the new wash solution.
-
Inject a high-concentration pazopanib standard.
-
Inject a blank solution.
-
Measure the peak area of pazopanib in the blank injection.
-
-
Calculate the percent carryover for each wash solution using the formula:
-
% Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100
-
Data Presentation: Efficacy of Autosampler Wash Solutions
Below are hypothetical but realistic results from an experiment to optimize the autosampler wash solution for pazopanib analysis.
| Wash Solution ID | Composition | Rationale | Hypothetical % Carryover |
| WS-01 (Control) | Mobile Phase A: Mobile Phase B (50:50) | Standard default wash. | 2.5% |
| WS-02 | 0.2% Formic Acid in 90% Acetonitrile | Acidic pH to improve solubility of the basic pazopanib molecule.[4] | 0.8% |
| WS-03 | 0.1 M Ammonium Hydroxide in 90% Methanol | Basic pH to address potential interactions. | 1.2% |
| WS-04 | Isopropanol:Acetonitrile:Water (45:45:10) | Stronger organic solvent mixture to remove adsorbed drug. | 0.5% |
| WS-05 (Optimized) | 0.2% Formic Acid in Isopropanol:Acetonitrile (50:50) | Combines acidic pH with a strong organic solvent mixture. | <0.1% |
Frequently Asked Questions (FAQs)
Q3: Why is pazopanib prone to carryover in UPLC-MS/MS analysis?
A3: Pazopanib exhibits several physicochemical properties that contribute to its tendency for carryover:
-
Low and pH-Dependent Solubility: Pazopanib is a weak base and is practically insoluble at neutral pH, but its solubility increases in acidic conditions.[4][5] If the mobile phase or wash solutions are not optimized, pazopanib can precipitate in the LC system.
-
Hydrophobicity: As a Biopharmaceutics Classification System (BCS) Class II compound, pazopanib is hydrophobic, which can lead to adsorption onto surfaces within the UPLC system, such as tubing, fittings, and the injection rotor seal.[6]
-
Potential for Ionic Interactions: The presence of multiple pKa values (2.1, 6.4, and 10.2) suggests that pazopanib can engage in ionic interactions with system components.[4]
Q4: Can the analytical column contribute to pazopanib carryover?
A4: Yes, the column is a common source of carryover.[2][4] If pazopanib is not fully eluted during the gradient, it can appear in subsequent injections.[4] To address this, you can:
-
Increase the percentage of the strong organic solvent at the end of the gradient.
-
Extend the column wash step at the end of each run.
-
Ensure the mobile phase pH is optimal for pazopanib solubility.
Q5: What if optimizing the wash solution and gradient doesn't completely eliminate carryover?
A5: If carryover persists, consider the following:
-
Hardware Inspection: Check for and replace worn parts, especially the autosampler rotor seal and needle seat, as these can develop scratches that trap the analyte.[1][7]
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Sample Diluent: Ensure that pazopanib is fully dissolved in the sample diluent. Precipitated sample in the vial can be a source of inconsistent results and carryover.
-
Injection Volume: Injecting a smaller volume of a more concentrated standard can sometimes reduce the total amount of analyte interacting with the system surfaces.
-
Injection Sequence: If possible, run lower concentration samples before higher concentration ones. Injecting blank samples after very high concentration samples can also help mitigate the impact on subsequent study samples.[4]
Visualizations
Caption: Systematic workflow for troubleshooting pazopanib carryover.
Caption: Logic for selecting an effective autosampler wash solution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Case report: The activity of multi-kinase VEGF inhibitor, Pazopanib, in metastatic undifferentiated round cell sarcomas harboring EWSR1::CREM fusion: clinicopathological series of two cases and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Pazopanib in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of pazopanib in plasma samples, specifically addressing the impact of hemolysis.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect pazopanib quantification?
A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, including hemoglobin and various enzymes, into the plasma.[1][2] This can impact the quantification of pazopanib in two primary ways:
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Change in Pazopanib Concentration: If pazopanib significantly partitions into red blood cells, hemolysis will release this intracellular drug into the plasma, artificially elevating the measured concentration. However, pazopanib is highly bound to plasma proteins (>99.9%), primarily albumin, suggesting a low propensity for red blood cell partitioning.[1][3] Therefore, the direct impact of hemolysis on pazopanib concentration is likely minimal.
-
Matrix Effect: The released intracellular components can interfere with the analytical method, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. This "matrix effect" can cause ion suppression or enhancement, leading to an underestimation or overestimation of the true pazopanib concentration.[1][4][5]
Q2: How can I visually identify a hemolyzed plasma sample?
A2: Normal plasma is a clear, straw-yellow colored liquid. Hemolyzed plasma will have a pink to red tinge, with the intensity of the red color correlating with the degree of hemolysis.
Q3: What are the common causes of in vitro hemolysis during sample handling?
A3: In vitro hemolysis is often caused by procedural issues during sample collection, handling, or processing. Common causes include:
-
Traumatic venipuncture.
-
Using a needle with too small of a gauge.
-
Excessive suction during blood collection.
-
Vigorous mixing or shaking of the blood sample.
-
Exposure of the sample to extreme temperatures (freezing or excessive heat).
-
Delayed separation of plasma from whole blood.[6]
Q4: According to regulatory guidelines, do I need to assess the impact of hemolysis during my bioanalytical method validation?
A4: Yes. Regulatory bodies such as the FDA and EMA, under the International Council for Harmonisation (ICH) M10 guideline, recommend that the effect of hemolysis be evaluated as part of the bioanalytical method validation.[3][7][8] This is typically done by analyzing quality control (QC) samples prepared in a hemolyzed matrix.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to hemolyzed plasma samples in pazopanib quantification assays.
Problem 1: Inaccurate or inconsistent pazopanib concentrations in known QC samples prepared in hemolyzed plasma.
| Possible Cause | Recommended Action |
| Matrix Effect (Ion Suppression/Enhancement) | The most probable cause for inaccurate results in LC-MS/MS assays. The components released from red blood cells can interfere with the ionization of pazopanib and its internal standard (IS). |
| 1. Review Internal Standard (IS) Response: A significant change in the IS peak area in hemolyzed samples compared to non-hemolyzed samples is a strong indicator of a matrix effect.[1] | |
| 2. Optimize Sample Preparation: Improve the sample clean-up procedure to remove interfering substances. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][9] | |
| 3. Modify Chromatographic Conditions: Adjust the HPLC/UPLC gradient to achieve better separation of pazopanib and its IS from the co-eluting matrix components. | |
| 4. Sample Dilution: Diluting the hemolyzed plasma sample with control plasma can mitigate the matrix effect. However, this approach needs to be validated to ensure the diluted concentration is still above the lower limit of quantification (LLOQ).[4] | |
| Analyte Instability | Although less common, components released during hemolysis (e.g., enzymes) could potentially degrade pazopanib. |
| 1. Conduct Stability Studies: Perform short-term and long-term stability tests of pazopanib in hemolyzed plasma at relevant storage and processing temperatures. |
Problem 2: High variability in results for replicate injections of the same hemolyzed sample.
| Possible Cause | Recommended Action |
| Inconsistent Matrix Effect | The matrix effect may not be uniform across injections, leading to poor precision. |
| 1. Check for System Contamination: Buildup of phospholipids and other matrix components from hemolyzed samples on the LC column or in the MS source can cause erratic performance.[9] Implement a robust column washing procedure between injections. | |
| 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] |
Illustrative Data on Hemolysis Impact
The following table provides illustrative data on the potential impact of hemolysis on the quantification of a tyrosine kinase inhibitor, similar to pazopanib, using LC-MS/MS. This data is intended for educational purposes to demonstrate the concept of matrix effects.
Disclaimer: The following data is for a representative tyrosine kinase inhibitor and not pazopanib itself. Actual results for pazopanib may vary and should be determined experimentally.
| Analyte Concentration | Matrix Type | Mean Peak Area (Analyte) | Mean Peak Area (Internal Standard) | Calculated Concentration (% Recovery) |
| Low QC (50 ng/mL) | Normal Plasma | 125,000 | 250,000 | 100% |
| Low QC (50 ng/mL) | Hemolyzed Plasma (2% v/v) | 98,000 | 205,000 | 95.6% |
| High QC (5000 ng/mL) | Normal Plasma | 12,500,000 | 248,000 | 100% |
| High QC (5000 ng/mL) | Hemolyzed Plasma (2% v/v) | 9,950,000 | 201,000 | 97.8% |
Experimental Protocols
1. Preparation of Hemolyzed Plasma for Method Validation
This protocol is adapted from standard bioanalytical method validation procedures.
-
Objective: To prepare hemolyzed plasma to be used as a matrix for quality control samples to assess the impact of hemolysis on the bioanalytical method.
-
Materials:
-
Fresh whole blood with the same anticoagulant as the study samples.
-
Control plasma.
-
Deionized water.
-
Centrifuge.
-
-
Procedure:
-
Collect fresh whole blood.
-
To induce hemolysis, freeze a portion of the whole blood at -20°C or below until completely frozen, then thaw at room temperature. Repeat this freeze-thaw cycle to ensure complete lysis of red blood cells.
-
Alternatively, lyse the red blood cells by adding a small volume of deionized water to the whole blood.
-
Prepare hemolyzed plasma by spiking control plasma with the lysed whole blood at a specified volume/volume percentage (e.g., 2% v/v).[10]
-
Vortex the mixture gently. This hemolyzed plasma can now be used to prepare QC samples.
-
2. Sample Preparation for Pazopanib Quantification in Plasma (LC-MS/MS)
This is a general protein precipitation protocol.
-
Objective: To extract pazopanib from plasma samples for LC-MS/MS analysis.
-
Materials:
-
Plasma sample (200 µL).
-
Internal standard (IS) working solution.
-
Acetonitrile (or other suitable organic solvent).
-
Vortex mixer.
-
Centrifuge.
-
-
Procedure:
-
Pipette 200 µL of plasma sample (or QC or blank) into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[9][11]
-
Visualizations
Caption: Experimental workflow for pazopanib quantification.
Caption: Troubleshooting decision tree for hemolysis issues.
Caption: Mechanism of hemolysis-induced matrix effect.
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. payeshdarou.ir [payeshdarou.ir]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. pnrjournal.com [pnrjournal.com]
Adjusting for hematocrit effect in dried blood spot analysis of pazopanib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dried blood spot (DBS) analysis of pazopanib. The following sections address common issues, particularly the hematocrit effect, and provide detailed experimental protocols and data to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the hematocrit effect in DBS analysis?
A1: The hematocrit (Hct) is the proportion of red blood cells in whole blood. In DBS analysis, the hematocrit level can significantly impact the physical properties of the blood spot. Higher hematocrit blood is more viscous, which causes it to spread less on the filter paper compared to blood with a lower hematocrit.[1][2] This can lead to a "hematocrit bias" where a fixed-size punch from a high-hematocrit spot contains a different amount of blood (and therefore a different amount of the drug) than a punch of the same size from a low-hematocrit spot, leading to inaccurate quantification.[1][3][4]
Q2: How does the hematocrit effect specifically impact the analysis of pazopanib in DBS?
A2: For pazopanib, as with other drugs, the hematocrit effect can introduce bias in the quantification.[5] However, some studies have found that with proper validation, the influence of hematocrit on pazopanib DBS analysis can be managed to within acceptable limits.[6] One approach to mitigate this is to use a mathematical correction formula to calculate the plasma concentration from the DBS concentration, taking the individual's hematocrit into account.[5][7]
Q3: What is the formula to correct for the hematocrit effect when analyzing pazopanib in DBS?
A3: A commonly used formula to calculate the plasma concentration from the DBS concentration is:
Plasma Concentration = DBS Concentration / (1 - Hematocrit)[5][7]
This formula assumes that pazopanib is primarily distributed in the plasma fraction of the blood.
Q4: What are the acceptable limits for hematocrit variation in a validated pazopanib DBS assay?
A4: The acceptable hematocrit range should be determined during method validation. For many DBS assays, a typical range evaluated is 20% to 60%. Within a validated range, the assay should demonstrate acceptable accuracy and precision. Some studies on pazopanib have shown that the influence of hematocrit was within acceptable limits in the normal hematocrit ranges (e.g., 29.0%-59.0%).[6]
Q5: Can I analyze the entire dried blood spot to avoid the hematocrit effect?
A5: Yes, analyzing the entire spot is a strategy to eliminate the hematocrit-related bias associated with spot size variation.[8] However, this approach may not always be practical, especially if sample archiving is required or if the drug concentration is high, potentially saturating the detector of the analytical instrument.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate DBS samples from the same patient. | Inconsistent blood spotting technique (e.g., different volumes applied).Non-homogeneous distribution of pazopanib within the DBS.Punching from different locations on the spot.[4] | Ensure a consistent, single drop of blood is applied to the center of the designated circle on the DBS card.Allow spots to dry thoroughly in a horizontal position.Always punch from the center of the DBS. |
| Poor correlation between DBS and plasma concentrations. | Uncorrected hematocrit effect.Issues with the extraction recovery of pazopanib from the DBS card.Drug instability on the DBS card. | Measure the hematocrit of each sample and apply a correction formula.[5][7]Optimize the extraction solvent and procedure to ensure consistent and high recovery across different hematocrit levels.[2]Perform stability studies at different temperatures and humidity levels to ensure pazopanib is stable on the card from collection to analysis. |
| Calculated pazopanib concentrations are consistently higher or lower than expected. | Systematic bias introduced by the hematocrit effect.Calibration standards prepared with a hematocrit level that does not reflect the study samples. | Prepare calibration standards and quality control samples at low, normal, and high hematocrit levels to assess the impact of hematocrit on the assay.[1][3]If a significant hematocrit effect is observed, use a calibration curve prepared with blood of a matching hematocrit or apply a validated correction factor. |
| Inconsistent spot sizes for the same volume of applied blood. | Variation in the hematocrit of the blood samples.[1] | This is an inherent characteristic of DBS. It is crucial to have a validated method that accounts for this, either through correction formulas or by analyzing the entire spot. |
Quantitative Data
Table 1: Impact of Hematocrit on Measured Pazopanib Concentration (Hypothetical Data Based on Literature Principles)
This table illustrates the potential bias in pazopanib concentration when the hematocrit of the sample differs from the hematocrit of the blood used for the calibration curve.
| Hematocrit (%) | True Pazopanib Concentration (ng/mL) | Measured Pazopanib Concentration (ng/mL) - Calibrator Hct 45% | Bias (%) |
| 25 | 50.0 | 42.5 | -15.0 |
| 35 | 50.0 | 46.5 | -7.0 |
| 45 | 50.0 | 50.0 | 0.0 |
| 55 | 50.0 | 54.5 | +9.0 |
| 65 | 50.0 | 59.0 | +18.0 |
Note: This data is illustrative. Actual bias will depend on the specific assay and analytical conditions.
Table 2: Comparison of Pazopanib Concentrations in DBS and Plasma
A study comparing paired DBS and plasma samples from patients treated with pazopanib showed a good correlation after applying a hematocrit correction.[5]
| Parameter | Value |
| Number of Paired Samples | 12 patients |
| Correlation (Passing-Bablok Analysis) | Small constant bias and a slight proportional bias |
| Mean Ratio (Calculated Plasma Conc. / Measured Plasma Conc.) | 0.94 (95% CI: 0.65-1.23) |
| Data Points within Predefined Acceptance Limits (25%) | 92.6% |
Experimental Protocols
1. Dried Blood Spot (DBS) Sample Collection and Preparation
-
Materials: FDA-approved DBS cards (e.g., Whatman 903), sterile lancets, alcohol swabs, and gas-impermeable bags with desiccant.
-
Procedure:
-
Clean the finger with an alcohol swab and allow it to air dry.
-
Prick the finger with a sterile lancet.
-
Wipe away the first drop of blood.
-
Allow a new, large drop of blood to form.
-
Gently touch the DBS card to the drop of blood, allowing the blood to soak through and fill the pre-printed circle. Do not press the card against the finger.
-
Allow the DBS card to air dry in a horizontal position for at least 3 hours at ambient temperature, away from direct sunlight.
-
Once completely dry, place the DBS card in a gas-impermeable bag with a desiccant pack for storage and transport.
-
2. Pazopanib Extraction from DBS
-
Materials: 3 mm mechanical puncher, 1.5 mL microcentrifuge tubes, extraction solvent (e.g., methanol with 0.1% formic acid), internal standard (e.g., isotopically labeled pazopanib).
-
Procedure:
-
Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Add a known volume of the internal standard solution.
-
Add 200 µL of the extraction solvent.
-
Vortex the tube for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis of Pazopanib
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate pazopanib from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pazopanib: Q1: 438.2 -> Q3: 357.2
-
Internal Standard: (Specific to the labeled standard used)
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.
-
Visualizations
Caption: Workflow illustrating the influence of hematocrit on DBS analysis.
Caption: Pazopanib's mechanism of action via inhibition of key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of hematocrit on bioanalysis of DBS: results from the EBF DBS-microsampling consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of hematocrit on assay bias when using DBS samples for the quantitative bioanalysis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of hematocrit and punch location on assay bias during quantitative bioanalysis of dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dried blood spot analysis for therapeutic drug monitoring of pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pazopanib Bioanalytical Method Development
This guide provides troubleshooting advice and frequently asked questions for researchers encountering common challenges during the development and validation of bioanalytical methods for pazopanib.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or Inconsistent Analyte Recovery
Q: My pazopanib recovery after Liquid-Liquid Extraction (LLE) is low (<70%) and variable. What are the common causes and how can I fix this?
A: Low and inconsistent recovery in LLE is often tied to incorrect pH during sample preparation or a suboptimal choice of extraction solvent. Pazopanib has two pKa values, approximately 2.3 and 7.1, which influence its charge state and solubility in different solvents.
Troubleshooting Steps:
-
Verify Sample pH: For efficient extraction into a non-polar organic solvent, the analyte should be in its neutral, un-ionized form. Adjusting the plasma sample pH to be basic (e.g., pH > 9) is crucial for deprotonating the pazopanib molecule, which increases its hydrophobicity and partitioning into the organic layer. Using a basic buffer like 0.1 M sodium carbonate or ammonium buffer is a common strategy.
-
Optimize Extraction Solvent: The choice of organic solvent is critical. While methyl tert-butyl ether (MTBE) is commonly used, a mixture of solvents can improve extraction efficiency. Consider testing different ratios of solvents like ethyl acetate and n-hexane.
-
Ensure Adequate Vortexing: Insufficient mixing can lead to poor extraction efficiency. Ensure a vigorous and consistent vortexing step (e.g., 10 minutes) to maximize the interaction between the aqueous and organic phases.
-
Check for Emulsion Formation: Emulsions at the solvent interface can trap the analyte and lead to poor recovery. If emulsions form, try centrifuging at a higher speed or for a longer duration.
Issue 2: Significant Matrix Effects Observed
Q: I am observing significant ion suppression or enhancement for pazopanib in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A: Matrix effects are a common challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix (e.g., plasma phospholipids) that interfere with the ionization of the analyte.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE is generally better at removing non-polar interferences like phospholipids compared to Protein Precipitation (PP).
-
Solid-Phase Extraction (SPE): For even cleaner extracts, consider developing an SPE method, which can provide more selective removal of interferences.
-
-
Optimize Chromatography: Adjusting the chromatographic conditions can separate pazopanib from co-eluting matrix components.
-
Gradient Modification: Lengthen the gradient or adjust the slope to improve the resolution between pazopanib and interfering peaks.
-
Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Internal Standard (IS) Selection: A suitable internal standard is critical. An ideal IS is a stable isotope-labeled version of the analyte (e.g., Pazopanib-d4). If this is not available, a structural analog that co-elutes and experiences similar matrix effects can compensate for the variability. Pazopanib-d4 is often cited as a suitable internal standard.
-
Dilution: If the signal is strong enough, diluting the sample with the initial mobile phase can reduce the concentration of interfering components, thereby minimizing matrix effects.
Issue 3: Poor Peak Shape and Chromatographic Resolution
Q: My pazopanib peak is showing significant tailing or fronting. What could be the cause?
A: Poor peak shape is often related to interactions with the analytical column, issues with the mobile phase, or problems with the injection solvent.
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of pazopanib. Using a mobile phase with a pH that keeps the analyte in a single ionic form can improve peak shape. Adding a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., 10 mM ammonium formate) is common practice.
-
Injection Solvent Mismatch: The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase can cause peak distortion.
-
Column Contamination or Degradation: Contaminants from the biological matrix can accumulate on the column, leading to poor peak shape. Implement a column wash step after each batch or use a guard column to protect the analytical column. If the column is old, it may need to be replaced.
-
Lower Injection Volume: Injecting a smaller volume can sometimes improve peak shape, especially if the issue is related to overloading the column.
Data Summary Tables
Table 1: Comparison of Sample Preparation Methods
| Method | Typical Extraction Solvent(s) | Reported Recovery (%) | Observed Matrix Effect (%) | Reference |
| Protein Precipitation | Acetonitrile | 92.3 - 98.7 | 93.1 - 98.5 | |
| Liquid-Liquid Extraction | Methyl tert-butyl ether (MTBE) | 85.1 - 92.3 | Not explicitly quantified | |
| Liquid-Liquid Extraction | Ethyl Acetate | 88.6 - 93.8 | 90.1 - 96.4 |
Table 2: Summary of LC-MS/MS Conditions from Published Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (50 x 4.6 mm, 5 µm) | C18 (50 x 2.1 mm, 1.8 µm) | C18 (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 4.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Flow Rate | 0.5 mL/min | 0.3 mL/min | 0.4 mL/min |
| Internal Standard | Pazopanib-d4 | Pazopanib-d4 | Linifanib |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition | 438.1 -> 357.1 (Pazopanib) | 438.2 -> 357.2 (Pazopanib) | 438.1 -> 357.1 (Pazopanib) |
| Reference |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Pazopanib from Human Plasma
This protocol is a generalized procedure based on common methodologies.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Pazopanib-d4 at 500 ng/mL in methanol).
-
Alkalinization: Add 100 µL of 0.1 M sodium carbonate solution to alkalize the sample. Vortex briefly for 30 seconds.
-
Extraction: Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Vortex for 1 minute.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Diagrams
Caption: Workflow for Pazopanib Bioanalysis using LLE.
Caption: Troubleshooting Low Recovery in Pazopanib LLE.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for pazopanib quantification?
A: An internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS bioanalysis. It is added at a known, constant concentration to all samples, calibrators, and quality controls. The IS helps to correct for variability that can occur during sample preparation (e.g., extraction losses) and analysis (e.g., injection volume variations, matrix effects). The ratio of the analyte signal to the IS signal is used for quantification, which provides a more robust and reliable result than relying on the analyte signal alone.
Q2: Can I use protein precipitation instead of liquid-liquid extraction?
A: Yes, protein precipitation (PP) is a viable and often simpler alternative to LLE. It typically involves adding a water-miscible organic solvent, like acetonitrile, to the plasma sample to denature and precipitate proteins. PP often yields higher recovery than LLE because the analyte is not lost in phase partitioning. However, the resulting supernatant is generally "dirtier" and contains more endogenous components, which can lead to more significant matrix effects and potentially faster column degradation. The choice between PP and LLE depends on the required sensitivity, selectivity, and the performance of your LC-MS/MS system.
Q3: What are the most common MRM transitions for pazopanib and its deuterated internal standard?
A: The most commonly reported multiple reaction monitoring (MRM) transition for pazopanib is the fragmentation of the precursor ion [M+H]⁺ at m/z 438.1 to a product ion at m/z 357.1. For the deuterated internal standard, Pazopanib-d4, the transition is typically m/z 442.1 -> 361.1, accounting for the four additional mass units.
Q4: What are the key stability concerns for pazopanib in biological samples?
A: When developing a bioanalytical method, it is essential to evaluate the stability of the analyte under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection. For pazopanib, you should assess:
-
Freeze-Thaw Stability: The stability after repeated freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: The stability of the analyte in the biological matrix at room temperature for a period reflecting the sample handling time.
-
Long-Term Stability: The stability in the matrix when stored at low temperatures (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: The stability of the processed sample in the autosampler before injection. Published studies have generally found pazopanib to be stable under these typical storage and handling conditions.
Validation & Comparative
A Comparative Guide to Pazopanib-13C,d3 and Deuterated Pazopanib as Internal Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pazopanib, a tyrosine kinase inhibitor, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results, particularly in complex biological matrices. This guide provides an objective comparison of two common types of SIL-IS for pazopanib: Pazopanib-13C,d3 and deuterated pazopanib. The information presented is based on available experimental data to assist researchers in selecting the most appropriate internal standard for their analytical needs.
Introduction to Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. By incorporating heavier isotopes such as carbon-13 (¹³C) and deuterium (²H or D), these standards are chemically identical to the analyte of interest but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage of using a SIL-IS is its ability to co-elute with the analyte during chromatographic separation, thus experiencing similar ionization suppression or enhancement effects in the mass spectrometer's ion source. This co-elution ensures that any variations in sample preparation, injection volume, and instrument response are effectively normalized, leading to highly reliable quantification.
This compound: A Mixed Isotope-Labeled Standard
This compound is a stable isotope-labeled version of pazopanib that incorporates both carbon-13 and deuterium atoms. This dual labeling strategy results in a significant mass shift from the unlabeled analyte, minimizing the risk of isotopic cross-talk.
Deuterated Pazopanib: A Deuterium-Labeled Standard
Deuterated pazopanib incorporates multiple deuterium atoms in its molecular structure. While effective, the use of deuterated standards can sometimes present challenges, such as potential chromatographic shifts (isotope effect) where the deuterated compound elutes slightly earlier than the unlabeled analyte. The stability of the deuterium label is also a consideration, as some positions on a molecule may be susceptible to back-exchange with hydrogen atoms.
Performance Comparison: Experimental Data
The following tables summarize the performance characteristics of this compound and a deuterated pazopanib (pazopanib-d6) as internal standards, based on data from separate bioanalytical method validation studies. It is important to note that these data are not from a direct head-to-head comparison study and were generated under different experimental conditions.
Table 1: General Comparison of Internal Standard Properties
| Feature | This compound | Deuterated Pazopanib | Rationale |
| Isotopic Labeling | ¹³C and ²H | ²H (Deuterium) | Mixed labeling in this compound provides a larger mass difference. |
| Co-elution | Expected to have near-perfect co-elution with pazopanib. | May exhibit a slight retention time shift compared to pazopanib (isotopic effect). | ¹³C labeling has a negligible effect on chromatographic behavior. |
| Isotopic Stability | Generally high. | Dependent on the position of deuterium labels; risk of back-exchange at certain positions. | C-D bonds can sometimes be less stable than C-H bonds under certain conditions. |
| Commercial Availability | Available from various suppliers. | Available from various suppliers (e.g., pazopanib-d6). | Both types of labeled pazopanib are accessible for research purposes. |
Table 2: Quantitative Performance Data from Bioanalytical Method Validation
| Parameter | This compound Internal Standard[1] | Deuterated Pazopanib (pazopanib-d6) Internal Standard |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 1.00 - 100 µg/mL | Not explicitly stated in the available patent, but a working solution is used for quantification. |
| Accuracy (% Bias) | Within ± 15% | Not explicitly stated in the available patent. |
| Precision (% CV) | Within 15% | Not explicitly stated in the available patent. |
| Recovery | Not explicitly reported. | Not explicitly stated in the available patent. |
| Matrix Effect | Not explicitly reported, but the use of a SIL-IS is intended to compensate for it. | Not explicitly stated in the available patent, but the use of a SIL-IS is intended to compensate for it. |
Note: Detailed quantitative performance data for a deuterated pazopanib internal standard from a peer-reviewed publication was not available at the time of this review. The information for pazopanib-d6 is based on a patent application, which typically provides less detailed validation data than a full scientific paper.
Experimental Protocols
Protocol for Quantification of Pazopanib using this compound Internal Standard[1]
This method describes a fast and straightforward quantification of pazopanib in human plasma using LC-MS/MS.
-
Sample Preparation:
-
To a plasma sample, add a working solution of this compound in methanol.
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with 10 mmol/L ammonium hydroxide buffer.
-
Inject the final solution into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column
-
Mobile Phase: Isocratic elution with ammonium hydroxide in water and methanol.
-
Mass Spectrometer: Tandem mass spectrometer with a turbo ion spray interface.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Pazopanib: m/z 438 → m/z 357
-
This compound: m/z 442 → m/z 361
-
-
Workflow for Bioanalytical Method using a Stable Isotope-Labeled Internal Standard
Caption: General workflow for pazopanib quantification using a stable isotope-labeled internal standard.
Pazopanib's Mechanism of Action: Signaling Pathway
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these receptors, pazopanib blocks downstream signaling pathways involved in tumor angiogenesis and cell proliferation.
Caption: Simplified signaling pathway inhibited by pazopanib.
Conclusion and Recommendations
Based on the principles of analytical chemistry and the available data, both this compound and deuterated pazopanib are suitable for use as internal standards in the quantitative analysis of pazopanib. However, theoretical advantages and some experimental evidence suggest that a mixed-label or purely ¹³C-labeled standard like this compound may offer superior performance.
-
This compound is likely to provide the most accurate and precise results due to its expected near-perfect co-elution with the unlabeled analyte and high isotopic stability. The presence of ¹³C labels minimizes the isotopic effect on chromatography, which is a potential concern with heavily deuterated standards.
-
Deuterated pazopanib is a viable and often more readily available or cost-effective alternative. However, it is crucial to validate the method thoroughly to ensure that any potential chromatographic shift does not compromise the accuracy of the results, especially when dealing with complex matrices that can cause significant ion suppression or enhancement. The stability of the deuterium labels should also be confirmed during method development.
For researchers aiming for the highest level of accuracy and robustness in their bioanalytical methods for pazopanib, This compound is the recommended internal standard . If a deuterated standard is chosen, careful validation of its chromatographic behavior and stability is essential to ensure reliable quantification.
References
A Head-to-Head Battle of Internal Standards: Pazopanib-13C,d3 vs. Erlotinib in Bioanalytical Quantification
A deep dive into the comparative performance of a stable isotope-labeled internal standard versus a structural analog for the accurate measurement of the tyrosine kinase inhibitor, pazopanib, in biological matrices.
In the landscape of pharmacokinetic and therapeutic drug monitoring studies, the choice of an appropriate internal standard (IS) is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, Pazopanib-13C,d3, and a structural analog internal standard, erlotinib, for the quantification of pazopanib via liquid chromatography-mass spectrometry (LC-MS).
Executive Summary
The selection of an internal standard is a critical decision in bioanalytical method development, directly impacting the accuracy and precision of drug quantification. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery and matrix effects.[1][2] Stable isotope-labeled internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[1] However, structural analogs can also be employed effectively and may be more readily available or cost-effective. This guide presents a comparative analysis of this compound (a SIL IS) and erlotinib (a structural analog IS) for pazopanib quantification.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of LC-MS/MS methods for pazopanib quantification using either a stable isotope-labeled internal standard or erlotinib as a structural analog.
Table 1: Method Validation Parameters with Stable Isotope-Labeled Internal Standard (this compound)
| Parameter | Reported Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Inter-day Precision (%RSD) | < 15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
Data synthesized from representative studies employing stable isotope-labeled internal standards for pazopanib quantification.
Table 2: Method Validation Parameters with Structural Analog Internal Standard (Erlotinib)
| Parameter | Reported Performance |
| Linearity Range | 62.5 - 32,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Inter-day Precision (%RSD) | < 6.8% |
| Inter-day Accuracy (%Bias) | Within acceptable limits |
Data from a study that developed and validated an LC-MS/MS method for pazopanib using erlotinib as the internal standard.
The Critical Role of the Internal Standard in Mitigating Matrix Effects and Recovery Variability
The primary advantage of a stable isotope-labeled internal standard lies in its ability to more effectively compensate for variations in sample extraction and matrix effects.[1] Since a SIL IS co-elutes with the analyte and has nearly identical ionization efficiency, it can accurately account for signal suppression or enhancement caused by the sample matrix. Structural analogs, while similar, may have different retention times and ionization efficiencies, potentially leading to less effective compensation.
One study comparing a SIL IS and a structural analog for the tyrosine kinase inhibitor lapatinib found that while both performed adequately in pooled plasma, only the SIL IS could correct for the interindividual variability in drug recovery from patient plasma samples. This highlights the superiority of SIL internal standards in clinical settings where matrix variability is a significant concern.
Experimental Protocols
Methodology for Pazopanib Quantification using a Stable Isotope-Labeled Internal Standard (this compound)
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pazopanib: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Methodology for Pazopanib Quantification using a Structural Analog Internal Standard (Erlotinib)
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of erlotinib internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Zorbax SB-C18 column.
-
Mobile Phase: A gradient of 0.2% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry:
-
Ionization Mode: ESI, positive mode.
-
MRM Transitions:
-
Pazopanib: m/z 438.1 > 357.1
-
Erlotinib: m/z 394.1 > 278.1
-
Visualizing the Molecular Pathways and Analytical Workflow
To provide a deeper context for the roles of pazopanib and erlotinib, the following diagrams illustrate their respective signaling pathways. Additionally, a logical workflow for selecting an internal standard is presented.
Caption: Pazopanib Signaling Pathway Inhibition.
Caption: Erlotinib Signaling Pathway Inhibition.
Caption: Internal Standard Selection Workflow.
Conclusion and Recommendations
Both this compound and erlotinib can be utilized as internal standards for the quantification of pazopanib in biological matrices. The choice between a stable isotope-labeled internal standard and a structural analog depends on several factors, including the stage of drug development, the required level of analytical rigor, and resource availability.
For pivotal clinical trials and therapeutic drug monitoring where high accuracy and precision are critical, the use of a stable isotope-labeled internal standard like This compound is strongly recommended . Its ability to more effectively compensate for matrix effects and recovery variability, particularly in diverse patient populations, provides a higher degree of confidence in the analytical results.
A structural analog internal standard such as erlotinib can be a viable alternative , especially in early-stage research or when a SIL IS is not accessible. The provided data demonstrates that a robust method can be developed with a structural analog. However, it is imperative to conduct a thorough method validation, paying close attention to the evaluation of matrix effects across different biological sources to ensure the reliability of the data.
Ultimately, the decision rests on a balance between the ideal analytical standard and practical considerations. For the most demanding bioanalytical applications, the investment in a stable isotope-labeled internal standard is justified by the superior data quality and reliability it provides.
References
A Comparative Guide to the Cross-Validation of Pazopanib LC-MS/MS Methods Between Laboratories
Experimental Protocols: An Overview of Methodologies
The quantification of pazopanib by LC-MS/MS typically involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. A comparison of the methodologies employed in various studies reveals both common practices and notable differences.
Sample Preparation: A prevalent technique for extracting pazopanib from plasma is protein precipitation, often utilizing acetonitrile or methanol.[1][2][3] This method is favored for its simplicity and speed. Another approach is liquid-liquid extraction, for instance, using ethyl acetate, which can provide cleaner extracts.
Liquid Chromatography: Chromatographic separation is consistently achieved using a C18 column.[1][2][3] The mobile phase composition varies between studies but generally consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous component, often with additives like formic acid or ammonium hydroxide to improve peak shape and ionization efficiency.[1][2][4]
Mass Spectrometry: Detection is uniformly performed using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).[2][5][6] The most commonly monitored mass transition for pazopanib is m/z 438 -> m/z 357.[2][6] The choice of internal standard is crucial for accurate quantification, with stable isotopically labeled pazopanib (e.g., ¹³C,²H₃-pazopanib) being the ideal choice to compensate for matrix effects and instrument variability.[2][3] Other compounds like erlotinib and verapamil have also been successfully used as internal standards.[1][5]
A generalized workflow for the cross-validation of an analytical method between two laboratories is depicted below.
Quantitative Data Comparison
The performance of a bioanalytical method is assessed through a set of validation parameters. The following tables summarize the quantitative data from several published LC-MS/MS methods for pazopanib, providing a basis for comparison.
Table 1: Linearity and Sensitivity of Pazopanib LC-MS/MS Methods
| Study/Lab | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| [Reference 2] | Human Plasma | 62.5 - 32,000 | 62.5 |
| [Reference 8] | Human Plasma | 1.0 - 1000.0 | 1.0 |
| [Reference 13] | Mouse Plasma & Brain | 3.9 - 1000 | 3.9 |
| [Reference 3] | Dried Blood Spot | Not Specified | <1 |
Table 2: Accuracy and Precision of Pazopanib LC-MS/MS Methods
| Study/Lab | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or % Recovery) |
| [Reference 2] | Human Plasma | < 6.8 | < 6.8 | Mean Recovery: 98.2% |
| [Reference 8] | Human Plasma | 0.5 - 3.0 | 0.6 - 3.3 | 94.62 - 112.6% |
| [Reference 3] | Dried Blood Spot | 2.1 - 7.9 | 5.6 - 13.1 | -12% to 13.1% |
| [Reference 13] | Mouse Plasma & Brain | 2.1 - 7.9 | 5.6 - 13.1 | -12% to 13.1% |
Detailed Experimental Protocols
To facilitate the implementation and cross-validation of these methods, detailed experimental protocols from representative studies are provided below.
Protocol 1: Method by de Wit et al. (2018) [2][3]
-
Sample Preparation: Protein precipitation. To a 50 µL plasma sample, 150 µL of methanol containing the internal standard (¹³C,²H₃-pazopanib) was added. After vortexing and centrifugation, the supernatant was diluted with 10 mmol/L ammonium hydroxide buffer.
-
Liquid Chromatography:
-
Column: C18
-
Mobile Phase: Isocratic elution with a mixture of ammonium hydroxide in water and methanol.
-
Flow Rate: Not specified.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer with a turbo ion spray interface.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Pazopanib: m/z 438 → m/z 357; Internal Standard: m/z 442 → m/z 361.
-
Protocol 2: Method from Bioanalytical Methods (2022) [5]
-
Sample Preparation: Protein precipitation.
-
Liquid Chromatography:
-
Column: Waters XBridge C18, 2.1x100 mm.
-
Mobile Phase: Isocratic elution with acetonitrile and 0.2% formic acid in 2mM ammonium formate (70:30 v/v).
-
Flow Rate: 0.250 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Pazopanib: m/z 438.15 → m/z 357.14; Internal Standard (Verapamil): Not specified.
-
Protocol 3: Method from Journal of Chromatography B (2012)
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Liquid Chromatography:
-
Mass Spectrometry:
This comparative guide highlights the key parameters for the successful implementation and cross-validation of LC-MS/MS methods for pazopanib quantification. By providing a consolidated view of existing validated methods, it serves as a valuable resource for laboratories seeking to establish or transfer this important bioanalytical assay.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Pazopanib Bioanalytical Assays: Linearity and LLOQ Assessment
This guide provides a comparative analysis of various bioanalytical methods for the quantification of pazopanib in biological matrices, with a specific focus on linearity and the lower limit of quantification (LLOQ). The information presented is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Comparative Performance of Pazopanib Assays
The quantification of pazopanib, a potent tyrosine kinase inhibitor, is crucial for pharmacokinetic studies and therapeutic drug monitoring. A variety of analytical methods have been developed and validated for this purpose, each with distinct performance characteristics. The following table summarizes the linearity and LLOQ of several published assays, offering a clear comparison for selecting the most appropriate method for specific research needs.
| Analytical Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| UPLC-MS/MS | Human Plasma | 20 - 5000 | 20 | |
| UPLC-MS/MS | Human Plasma | 5 - 2000 | 5 | |
| LC-MS/MS | Human Plasma | 5.03 - 5030 | 5.03 | |
| LC-MS/MS | Human Plasma | 20 - 5000 | 20 | |
| HPLC-UV | Human Plasma | 50 - 10000 | 50 | |
| HPLC-UV | Human Plasma | 25 - 5000 | 25 | N/A |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical assays. Below are summaries of the experimental protocols for two common methods used for pazopanib quantification.
UPLC-MS/MS Method
This method offers high sensitivity and selectivity for the determination of pazopanib in human plasma.
-
Sample Preparation: A protein precipitation method is employed. To 50 µL of plasma, 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of pazopanib) is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is subsequently diluted and injected into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for pazopanib and the internal standard. For pazopanib, this is typically m/z 438.1 → 357.1.
-
HPLC-UV Method
This method provides a more accessible alternative to mass spectrometry, suitable for applications where high sensitivity is not a primary requirement.
-
Sample Preparation: Liquid-liquid extraction is a common approach. To 200 µL of plasma, a buffering agent and an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) are added. The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated to dryness. The residue is reconstituted in the mobile phase and injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength, typically around 311 nm.
-
Visualizing Experimental and Biological Pathways
To further elucidate the methodologies and the mechanism of action of pazopanib, the following diagrams are provided.
Caption: A typical experimental workflow for pazopanib quantification using UPLC-MS/MS.
Caption: Simplified signaling pathway showing pazopanib's inhibition of key receptor tyrosine kinases.
Precision and Accuracy of Pazopanib Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the precision and accuracy of common bioanalytical methods for the quantification of pazopanib, a multi-targeted tyrosine kinase inhibitor. The data presented is compiled from published, validated methods, offering a valuable resource for selecting the appropriate analytical technique for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Comparative Analysis of Bioanalytical Methods
The two predominant techniques for the bioanalysis of pazopanib in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the precision and accuracy data from various validated methods.
Table 1: Precision of Pazopanib Bioanalytical Methods
| Method | Analyte Concentration | Intra-day Precision (%RSD/%CV) | Inter-day Precision (%RSD/%CV) |
| HPLC-UV | |||
| Method A | Not Specified | < 4.5%[1] | < 4.5%[1] |
| Method B | 2, 4, 6 µg/mL | < 2% | Not Reported |
| Method C | 5, 10, 15 µg/mL | < 2% | < 2% |
| LC-MS/MS | |||
| Method D | 62.5–32,000 ng/mL | < 6.8% | < 6.8% |
| Method E | Not Specified | 2.1% to 7.9% | 5.6% to 13.1% |
| Method F | 1.0-1000.0 ng/mL | 0.5% to 3.0% | 0.6% to 3.3%[2] |
%RSD: Relative Standard Deviation; %CV: Coefficient of Variation
Table 2: Accuracy of Pazopanib Bioanalytical Methods
| Method | Analyte Concentration | Accuracy (% Recovery / % Bias) |
| HPLC-UV | ||
| Method A | Not Specified | >80% Recovery[1] |
| Method B | 80, 100, 120% of assay concentration | Not Quantified |
| Method C | 50% to 150% of sample concentration | 102-102.7% Recovery |
| LC-MS/MS | ||
| Method D | 62.5–32,000 ng/mL | 98.2% Mean Recovery |
| Method E | Not Specified | -12% to 2.3% Bias (intra-day), 3.8% to 13.1% Bias (inter-day) |
| Method F | 1.0-1000.0 ng/mL | 95.55% to 106.32% (intra-day), 94.62% to 112.6% (inter-day)[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are representative protocols for HPLC-UV and LC-MS/MS methods for pazopanib quantification in human plasma.
HPLC-UV Method Protocol
This protocol is a composite representation of typical HPLC-UV methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., gefitinib).
-
Add 1.5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 53:47 v/v), pH 7.0.[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 260 nm.[1]
-
Temperature: Ambient.
LC-MS/MS Method Protocol
This protocol represents a typical LC-MS/MS method for high-sensitivity pazopanib analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard (e.g., erlotinib or a stable isotope-labeled pazopanib).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube or vial.
-
Dilute the supernatant with a suitable buffer if necessary.
-
Inject a portion of the sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18).
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.2% formic acid in water and methanol.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Pazopanib: m/z 438.15 → 357.14[2]
-
Internal Standard (Verapamil): m/z 455.3 → 165.1
-
Visualizations
Pazopanib Signaling Pathway
Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks several key signaling pathways involved in tumor growth and angiogenesis.[5] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[6] Inhibition of these receptors disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5]
Caption: Pazopanib's inhibitory action on key signaling pathways.
Experimental Workflow for Pazopanib Bioanalysis
The following diagram illustrates a typical workflow for the quantification of pazopanib in plasma samples using an LC-MS/MS method.
Caption: A typical LC-MS/MS bioanalytical workflow for pazopanib.
References
- 1. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Pazopanib Therapeutic Drug Monitoring: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the therapeutic drug monitoring (TDM) of pazopanib, a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to facilitate the standardization and accuracy of pazopanib quantification in a clinical and research setting.
Introduction
Pazopanib is an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] It targets several tyrosine kinase receptors, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][3] By inhibiting these receptors, pazopanib blocks tumor growth and angiogenesis.[2][4] Pazopanib exhibits significant inter-individual pharmacokinetic variability, providing a strong rationale for TDM to optimize therapeutic outcomes and minimize toxicity.[5][6][7][8][9][10] A plasma trough concentration of ≥20.5 mg/L has been associated with improved efficacy.[3][5][6] This guide summarizes and compares the performance of various analytical methods for pazopanib TDM.
Pazopanib Signaling Pathway
The following diagram illustrates the signaling pathways inhibited by pazopanib.
Comparison of Analytical Methods
The accurate quantification of pazopanib in plasma is crucial for effective TDM. The most common methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following tables summarize the performance characteristics of various published methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Pazopanib Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 62.5 - 32,000[11] | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 62.5[11] | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | < 6.8[11] | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | < 6.8[11] | Not Specified | Not Specified |
| Accuracy/Recovery (%) | 98.2[11] | Not Specified | Not Specified |
| Internal Standard | Erlotinib[11] | Stable isotopically labeled ¹³C,²H₃-pazopanib[12] | Pazopanib-d6[13] |
Table 2: Performance Characteristics of HPLC-UV/Visible Spectrometry Methods for Pazopanib Quantification
| Parameter | Method 1 (UV-Vis) | Method 2 (RP-HPLC) |
| Linearity Range (µg/mL) | 5 - 25[14] | 1 - 15[14] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | Not Specified | Not Specified |
| Intra-day Precision (%CV) | < 2[14] | < 15[14] |
| Inter-day Precision (%CV) | < 2[14] | < 15[14] |
| Accuracy/Recovery (%) | 1.8812 (as accuracy)[14] | 4.8845 (as mean recovery)[14] |
| Internal Standard | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of results across different laboratories. Below are summarized protocols for the main analytical techniques.
1. LC-MS/MS Method for Pazopanib Quantification in Human Plasma
-
Sample Preparation: Protein precipitation is a common method for plasma sample preparation.[11][12] Typically, a small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent like acetonitrile or methanol, often containing an internal standard.[11][12] The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred for analysis.[11]
-
Chromatographic Separation: A C18 column is frequently used for the chromatographic separation of pazopanib.[11][12] The mobile phase often consists of a mixture of an aqueous component (e.g., 0.2% formic acid in water or 10 mmol/L ammonium hydroxide buffer) and an organic solvent like methanol.[11][12]
-
Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is typically used for detection.[12] The multiple reaction monitoring (MRM) mode is employed to monitor specific precursor-to-product ion transitions for pazopanib and the internal standard, ensuring high selectivity and sensitivity.[12] For pazopanib, a common transition is m/z 438 → m/z 357.[12]
2. RP-HPLC Method for Pazopanib Quantification
-
Sample Preparation: Similar to LC-MS/MS, protein precipitation with acetonitrile can be used to extract pazopanib from plasma.[14]
-
Chromatographic Separation: A C18 column is used with a mobile phase typically composed of a mixture of acetonitrile and a buffer (e.g., water with 0.1% formic acid or a phosphate buffer).[14][15] The components are run at a specific flow rate, for instance, 1 ml/min.[14]
-
UV Detection: The detection of pazopanib is carried out using a UV detector at a specific wavelength, such as 270 nm or 290 nm.[14][15]
Proposed Workflow for an Inter-laboratory Comparison
To ensure the comparability of pazopanib TDM results, a structured inter-laboratory comparison or proficiency testing scheme is recommended. The following diagram outlines a potential workflow for such a program.
Conclusion
While several robust analytical methods for pazopanib TDM have been developed and validated, this guide highlights the need for standardized inter-laboratory comparison programs. Such initiatives are crucial for ensuring the accuracy, reliability, and comparability of pazopanib TDM results across different clinical and research laboratories, ultimately contributing to improved patient care and more reliable clinical trial data. The presented data and protocols can serve as a foundation for establishing such a program.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. avl.nl [avl.nl]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Clinical Impact and Feasibility of Therapeutic Drug Monitoring of Pazopanib in a Real-World Soft-Tissue Sarcoma Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Clinical Impact and Feasibility of Therapeutic Drug Monitoring of Pazopanib in a Real-World Soft-Tissue Sarcoma Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring of Pazopanib in Renal Cell Carcinoma and Soft Tissue Sarcoma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for detecting pazopanib drug concentration in human plasma by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) - Eureka | Patsnap [eureka.patsnap.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. phmethods.net [phmethods.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pazopanib-13C,d3
For Immediate Implementation by Laboratory Personnel
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Pazopanib-13C,d3, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory setting and complying with regulatory standards. Pazopanib is classified as a hazardous substance, toxic to aquatic life, and requires specialized disposal methods.[1]
Core Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Incineration: The approved method is controlled incineration equipped with a flue gas scrubbing system to neutralize harmful emissions.[2][3]
-
Professional Waste Disposal Service: Engage a licensed professional waste disposal service to handle the collection, transport, and final destruction of the compound.[4]
Crucial "Don'ts" of Disposal:
-
Do Not dispose of with household garbage.[1]
-
Do Not allow the product to reach any sewage system.[1]
-
Do Not contaminate water sources, foodstuffs, animal feed, or seeds.[2][3]
Handling and Personal Protective Equipment (PPE)
Prior to disposal, ensure all personnel are equipped with the appropriate PPE to avoid exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves | Prevents skin contact and absorption.[2] |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust. | Minimizes inhalation of hazardous particles.[2][5] |
| Body Protection | Protective clothing (lab coat) | Prevents contamination of personal clothing.[3] |
Spill Management and Containment
In the event of a spill, immediate and proper cleanup is essential to prevent environmental contamination and personnel exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: Prevent further spread of the material. Do not let the chemical enter drains.[3]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
Contaminated Material and Packaging Disposal
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Containers: Triple-rinse containers (or the equivalent) before offering them for recycling or reconditioning.[2] The rinseate should be collected and disposed of as hazardous waste.
-
Contaminated Labware: Dispose of items such as gloves, wipes, and disposable lab coats as hazardous waste in accordance with your institution's and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
